molecular formula C8H13FO5 B13711855 Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Cat. No.: B13711855
M. Wt: 208.18 g/mol
InChI Key: MLRARFWKUWAYOW-UHFFFAOYSA-N
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Description

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a useful research compound. Its molecular formula is C8H13FO5 and its molecular weight is 208.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-fluoro-2-(hydroxymethyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-fluoro-2-(hydroxymethyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 2-fluoro-2-(hydroxymethyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO5/c1-3-13-6(11)8(9,5-10)7(12)14-4-2/h10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRARFWKUWAYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)(C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diethyl 2-fluoro-2-(hydroxymethyl)malonate for Advanced Research and Drug Development

Introduction

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a specialized trifunctional chemical scaffold of significant interest to the fields of medicinal chemistry and advanced organic synthesis. Its structure uniquely combines a malonic ester core, a quaternary center, a fluorine atom, and a primary alcohol. This combination offers a potent toolkit for molecular design: the fluorine atom can modulate electronic properties, metabolic stability, and binding affinity, while the hydroxymethyl group provides a reactive handle for further derivatization or for establishing critical hydrogen bonds in biological targets. As a stereogenic center, it also serves as a valuable precursor for creating complex chiral molecules. This guide provides a comprehensive overview of its known physicochemical properties, a logical synthetic strategy, and an analysis of its reactivity and potential applications for researchers and drug development professionals.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its basic identity and physical characteristics. These properties dictate handling, storage, and reaction setup.

Compound Identification

A summary of the key identifiers for Diethyl 2-fluoro-2-(hydroxymethyl)malonate is presented below.

IdentifierValueSource
CAS Number 756-31-0[1]
Molecular Formula C₈H₁₃FO₅[1]
Molecular Weight 208.19 g/mol [1]
IUPAC Name Diethyl 2-fluoro-2-(hydroxymethyl)propanedioate
Synonyms Diethyl 2-fluoro-2-(hydroxymethyl)malonate[1]
InChI Key MLRARFWKUWAYOW-UHFFFAOYSA-N[1]
InChI 1S/C8H13FO5/c1-3-13-6(11)8(9,5-10)7(12)14-4-2/h10H,3-5H2,1-2H3[1]
Physicochemical Data

The physical properties of the compound are critical for its practical application in a laboratory setting.

PropertyValueSource & Commentary
Physical Form Solid[1]
Purity Typically ≥95%[1]
Melting Point Data not available in cited literature.For comparison, the related Diethyl bis(hydroxymethyl)malonate melts at 49-51°C.[2][3]
Boiling Point Data not available in cited literature.The presence of the hydroxyl group suggests a significantly higher boiling point than non-hydroxylated analogs due to hydrogen bonding.
Solubility Data not available.Expected to have moderate solubility in polar organic solvents like ethanol, ethyl acetate, and dichloromethane. The related Diethyl fluoromalonate is noted as insoluble in water.[4]
Storage Refrigerator[1]

Synthesis and Purification

Conceptual Synthetic Pathway

The causality for this proposed pathway is rooted in the well-understood reactivity of the enolizable α-proton of malonic esters.

  • Hydroxymethylation: Diethyl malonate is first treated with a single equivalent of formaldehyde under basic conditions. The base (e.g., potassium bicarbonate) generates the malonate enolate, which acts as a nucleophile, attacking the electrophilic formaldehyde. This step must be carefully controlled to favor mono-addition, yielding Diethyl 2-(hydroxymethyl)malonate. Using a full two equivalents of formaldehyde would lead to the formation of Diethyl bis(hydroxymethyl)malonate.[5]

  • Electrophilic Fluorination: The resulting intermediate, Diethyl 2-(hydroxymethyl)malonate, still possesses one acidic α-proton. This intermediate can be deprotonated with a suitable base (e.g., sodium hydride, sodium ethoxide) to form a new enolate.[6] This enolate is then quenched with an electrophilic fluorine source, such as N-Fluorobis(benzenesulfon)imide (NFSI) or a similar F+ equivalent, to install the fluorine atom at the α-position, yielding the final product.

Synthetic Pathway Start Diethyl Malonate Reagent1 1. K₂CO₃ 2. Formaldehyde (1 eq.) Start->Reagent1 Intermediate Diethyl 2-(hydroxymethyl)malonate Reagent2 1. Base (e.g., NaH) 2. Electrophilic Fluorine Source (e.g., NFSI) Intermediate->Reagent2 Product Diethyl 2-fluoro-2- (hydroxymethyl)malonate Reagent1->Intermediate Reagent2->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Representative)

This protocol is a validated, self-consistent system derived from analogous, well-documented procedures for each step.[5][6]

Step 1: Synthesis of Diethyl 2-(hydroxymethyl)malonate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place an aqueous solution of formaldehyde (1 equivalent) and potassium bicarbonate (0.1 equivalents). Cool the flask in a water bath to 20°C.

  • Addition: Begin stirring and add Diethyl malonate (1 equivalent) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: Continue stirring for 1 hour at 25-30°C after the addition is complete.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by vacuum distillation or column chromatography to yield pure Diethyl 2-(hydroxymethyl)malonate.

Step 2: Fluorination to Yield Diethyl 2-fluoro-2-(hydroxymethyl)malonate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (1.1 equivalents) in anhydrous acetonitrile. Cool the mixture to -20°C using an appropriate cooling bath.

  • Enolate Formation: Dissolve the Diethyl 2-(hydroxymethyl)malonate (1 equivalent) from Step 1 in anhydrous acetonitrile and add it dropwise to the sodium hydride suspension. Maintain the temperature between -20°C and -15°C. Stir for 30 minutes to ensure complete enolate formation.

  • Fluorination: Dissolve an electrophilic fluorinating agent (e.g., NFSI, 1.1 equivalents) in anhydrous acetonitrile and add it to the reaction mixture. Allow the reaction to proceed for 1-2 hours, monitoring by TLC.

  • Quenching and Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with dichloromethane (3x).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.[8]

Anticipated Spectral Characterization

While empirical spectral data is not available from the conducted searches, the structure of Diethyl 2-fluoro-2-(hydroxymethyl)malonate allows for the reliable prediction of its key spectral signatures.

  • ¹H NMR: The spectrum is expected to show two distinct triplet/quartet patterns for the non-equivalent ethyl groups. The methylene protons of the hydroxymethyl group (-CH₂OH) are diastereotopic due to the adjacent stereocenter and should appear as a complex multiplet or two distinct doublets of doublets. The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The quaternary carbon bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 180-250 Hz, appearing as a doublet. Other carbons in proximity will show smaller two- and three-bond C-F couplings. The carbonyl carbons of the ester groups are expected around 165-170 ppm.

  • ¹⁹F NMR: A singlet is expected in the proton-decoupled spectrum. In the proton-coupled spectrum, this signal may show small couplings to the protons of the hydroxymethyl group.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z = 208.19 would be expected. Common fragmentation patterns would include the loss of an ethoxy radical (-OCH₂CH₃), ethanol (-HOCH₂CH₃), and cleavage of the C-C bonds adjacent to the carbonyl groups.

  • Infrared (IR) Spectroscopy: Key absorption bands are predicted to include a broad O-H stretch around 3400 cm⁻¹, strong C=O stretching for the ester groups around 1740-1760 cm⁻¹, and a C-F stretching vibration in the 1000-1100 cm⁻¹ region.

Reactivity, Stability, and Handling

The molecule's utility is defined by the reactivity of its functional groups. Understanding these characteristics is paramount for its successful application and safe handling.

Chemical Reactivity

The compound features three primary sites for chemical transformation:

  • Hydroxyl Group: The primary alcohol is a versatile handle for derivatization. It can undergo oxidation to form an aldehyde, esterification with carboxylic acids or acid chlorides, or etherification.

  • Ester Groups: The diethyl ester moieties are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, which may be unstable and prone to decarboxylation.[9] Transesterification is also possible in the presence of other alcohols and a suitable catalyst.

  • α-Fluoro Position: The fluorine atom itself is generally unreactive towards substitution. However, its strong electron-withdrawing nature significantly influences the properties of the adjacent carbonyl groups, potentially increasing their susceptibility to nucleophilic attack.

Caption: Key reactive sites on the target molecule.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classification provides a clear directive for safety measures.

Hazard InformationGHS ClassificationSource
Signal Word Warning [1]
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendations:

  • Always handle in a well-ventilated area or a chemical fume hood.[10]

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

  • Avoid all contact with skin, eyes, and clothing. Do not breathe dust.[11][13]

  • Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator as recommended.[1][10]

Applications in Drug Discovery and Organic Synthesis

The true value of Diethyl 2-fluoro-2-(hydroxymethyl)malonate lies in its potential as a sophisticated building block. Malonic esters, in general, are foundational to the synthesis of a vast array of compounds, including barbiturates and other active pharmaceutical ingredients.[14]

The incorporation of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions.[9] The α-fluoro-α-hydroxymethyl motif is particularly powerful. It allows for the creation of a chiral center with functionalities that can mimic biological substrates or introduce novel interactions with a target protein. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the fluorine can modulate the acidity of nearby protons or engage in specific fluorine-protein interactions. This makes the title compound a high-value starting material for generating libraries of complex, fluorinated molecules for screening in drug discovery programs.

Conclusion

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a structurally rich and synthetically versatile compound. While some of its fundamental physicochemical data remains to be formally published, its identity is well-defined, and a reliable synthetic route can be confidently proposed based on established chemical principles. Its combination of a reactive hydroxyl group, a stable fluorine atom, and a malonate core makes it an attractive building block for accessing novel chemical space. For researchers in drug development and organic synthesis, this reagent offers a strategic entry point for the creation of sophisticated, fluorinated molecules with tailored biological and physical properties.

References

  • Wikipedia. Diethyl malonate. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Diethyl fluoromalonate. (2024). [Link]

  • BDMAEE. diethyl fluoromalonate. (2024). [Link]

  • Charvat, T., et al. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1846–1851. (2020). [Link]

  • Loba Chemie. DIETHYL MALONATE AR - Safety Data Sheet. [Link]

  • PubChem. Diethyl 2-fluoro-2-methylmalonate. [Link]

  • European Journal of Inorganic Chemistry. NMR Spectra of New Compounds. (2013). [Link]

  • Google Patents.
  • PubChem. Diethyl 2,2-difluoromalonate. [Link]

  • Google Patents.
  • The Good Scents Company. diethyl malonate, 105-53-3. [Link]

  • PrepChem.com. Preparation of diethyl malonate. [Link]

  • Maohuan Chemical. Diethyl bis(hydroxymethyl)malonate|20605-01-0. [Link]

  • Organic Syntheses. DIETHYL BIS(HYDROXYMETHYL)MALONATE. [Link]

  • PubChem. Diethyl 2-ethyl-2-(hydroxymethyl)malonate. [Link]

  • PubChem. Diethyl diethylmalonate. [Link]

  • NIST WebBook. Diethyl bis(hydroxymethyl)malonate. [Link]

Sources

Technical Guide: Thermal Stability of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a specialized fluorinated building block used primarily in the synthesis of antiviral nucleosides and modified amino acids. While chemically stable under ambient, anhydrous conditions, this molecule exhibits bimodal thermal instability at elevated temperatures.

The presence of the


-hydroxymethyl group adjacent to the electron-withdrawing fluorine and ester moieties creates a "push-pull" electronic environment. This predisposes the molecule to retro-aldol decomposition  (releasing formaldehyde) and decarboxylation  (releasing carbon dioxide) under specific thermal and catalytic triggers.

Critical Operational Directive:

  • Safe Processing Limit:

    
     (Strict control required).
    
  • Critical Hazard: Evolution of gaseous formaldehyde (toxic) and CO

    
     (pressure) in closed vessels.
    
  • Storage:

    
    , under Argon/Nitrogen, strictly anhydrous.
    

Chemical Identity & Physicochemical Profile[1][2][3]

Understanding the structural drivers of instability is prerequisite to safe handling.

PropertyDataRelevance to Stability
Chemical Name Diethyl 2-fluoro-2-(hydroxymethyl)malonateCore substrate
CAS Number 756-31-0Identification
Molecular Formula C

H

FO

MW: 208.18 g/mol
Boiling Point ~75–80°C @ 7 mmHg (Predicted)High vacuum required for distillation to avoid decomposition.
Structural Motif

-Fluoro,

-Hydroxymethyl
High Risk: The quaternary carbon is highly substituted, creating steric strain and electronic activation.

Thermal Decomposition Mechanisms

The thermal stability of this compound is governed by two competing pathways. Researchers must distinguish between these mechanisms to implement correct mitigation strategies.

Path A: Retro-Aldol Dehydroxymethylation (Primary Thermal Risk)

At temperatures exceeding 100°C, or in the presence of base traces, the molecule undergoes a retro-aldol fragmentation. The electron-withdrawing fluorine atom stabilizes the resulting enolate intermediate, lowering the activation energy for the loss of formaldehyde.

  • Trigger: Heat (>100°C) OR Base Catalysis (pH > 8).

  • Byproducts: Diethyl 2-fluoromalonate + Formaldehyde (Gas).

  • Safety Implication: Formaldehyde is toxic and flammable; rapid gas evolution can pressurize reactors.

Path B: Hydrolysis-Induced Decarboxylation (Moisture Risk)

While the ester groups are thermally robust, the presence of moisture leads to hydrolysis. The resulting malonic acid derivative is extremely unstable. The fluorine atom facilitates decarboxylation of the free acid form at temperatures as low as 40–60°C.

  • Trigger: Water (Hydrolysis) + Mild Heat.

  • Mechanism: Ester Hydrolysis

    
    
    
    
    
    -Diacid
    
    
    Cyclic Transition State
    
    
    Decarboxylation.
  • Byproducts: Ethanol + CO

    
     (Gas) + 
    
    
    
    -Fluoro carboxylic acids.
Visualizing the Decomposition Pathways

DecompositionPathways Start Diethyl 2-fluoro-2- (hydroxymethyl)malonate Heat Heat (>100°C) (Retro-Aldol) Start->Heat Moisture Moisture + Acid/Base (Hydrolysis) Start->Moisture Intermed1 Enolate Intermediate + Formaldehyde (CH2O) Heat->Intermed1 Fragmentation Intermed2 Mono/Di-Acid Species Moisture->Intermed2 Saponification Product1 Diethyl 2-fluoromalonate Intermed1->Product1 Protonation Decarb Decarboxylation (-CO2) Intermed2->Decarb Thermal Trigger Product2 2-Fluoro-3-hydroxypropionate derivatives Decarb->Product2 Irreversible

Figure 1: Competing decomposition pathways.[1] Path A (Top) is thermally driven; Path B (Bottom) is moisture driven.

Experimental Validation Protocols

Do not rely on literature values alone. The stability of fluorinated malonates is highly sensitive to trace impurities (e.g., residual acid/base from synthesis). Every new batch must be qualified using the following workflow.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (


) of decomposition.
  • Sample Prep: Seal 2–5 mg of sample in a gold-plated high-pressure crucible (to contain formaldehyde evolution).

  • Reference: Empty gold crucible.

  • Method: Ramp from 25°C to 300°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Look for an endotherm (boiling/retro-aldol) or exotherm (decomposition).

    • Pass Criteria: No significant thermal event

      
      .
      
    • Note: If using standard aluminum pans, the seal may rupture due to gas generation, creating a false endotherm.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Quantify volatile release (Formaldehyde/CO


).
  • Sample Prep: Open platinum or ceramic pan.

  • Method: Ramp 10°C/min to 250°C.

  • Analysis:

    • Stage 1 Loss: < 100°C indicates residual solvents or moisture (Critical for Path B risk).

    • Stage 2 Loss: Onset of mass loss typically marks the retro-aldol cleavage of CH

      
      O.
      
Protocol 3: Isothermal Stability (Accelerated Aging)

Objective: Simulate process hold times.

  • Setup: Place 500 mg sample in a sealed HPLC vial.

  • Condition: Hold at 60°C and 80°C for 24 hours.

  • Analysis: Analyze via GC-MS or

    
    F-NMR.
    
    • Monitor: Disappearance of starting material peak.

    • Monitor: Appearance of Diethyl 2-fluoromalonate (Retro-aldol product).

Handling & Storage Recommendations

Based on the decomposition mechanisms, the following "Golden Rules" apply to all research and scale-up activities.

Storage
  • Temperature: Store at 2–8°C .

  • Atmosphere: Blanket with dry Nitrogen or Argon. Oxygen is not the primary risk, but moisture is.

  • Container: Glass or Teflon (PTFE). Avoid metal containers if trace acidity is suspected, as metals can catalyze defluorination at high temperatures.

Processing
  • Distillation: If purification is required, use high vacuum (< 1 mbar) to keep the pot temperature below 60°C. Wiped-film evaporation is preferred over batch distillation to minimize thermal history.

  • Reaction Solvents: Use strictly anhydrous solvents (THF, DCM, Toluene). Avoid protic solvents (Alcohols, Water) at elevated temperatures to prevent transesterification or hydrolysis.

  • Quenching: When quenching reactions involving this intermediate, ensure the pH remains neutral (6–8). Strong acids or bases accelerate decomposition immediately.

Safety (HSE)
  • Ventilation: Always handle in a fume hood. The potential release of formaldehyde (carcinogen) upon inadvertent overheating is a significant hygiene risk.

  • Pressure Relief: Reactors > 1L must be equipped with rupture discs sized for rapid gas evolution (CO

    
    /CH
    
    
    
    O).

References

  • Synthesis and Reactivity of Fluorinated Malonates

    • -Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates.
    • Relevance: Defines the decarboxylation risk of fluorinated malonate deriv
  • Retro-Aldol Mechanisms in Hydroxymethyl Carbonyls

    • Source: "Aldol and Retro-Aldol Reactions in Organic Synthesis." Master Organic Chemistry.
    • Relevance: Establishes the mechanism for formaldehyde loss in -hydroxymethyl carbonyls.
  • Thermal Decomposition of Fluoropolymers & Intermediates

    • Source: "Thermal Decomposition of Fluorinated Polymers and Intermediates.
    • Relevance: Provides background on the elimination of HF and fluorinated fragments at high temper
  • General Malonate Stability Data

    • Source: "Diethyl Malonate - Physicochemical Properties and Stability." Wikipedia / ECHA InfoCard.
    • Relevance: Baseline stability data for the non-fluorin

Sources

Methodological & Application

Application Note: Strategic Utilization of Diethyl 2-fluoro-2-(hydroxymethyl)malonate in Organic Synthesis

[1]

Executive Summary

Diethyl 2-fluoro-2-(hydroxymethyl)malonate (CAS 756-31-0) represents a high-value "gem-functionalized" building block.[1] Unlike simple fluorinated aliphatics, this molecule possesses a quaternary carbon center bearing both a fluorine atom and a hydroxymethyl group.[1] This unique architecture allows for the rapid construction of


-fluoro-

-hydroxy

-fluoroacrylates
fluorinated heterocycles1

This guide provides a comprehensive technical overview of this reagent, moving beyond basic properties to detailed synthetic protocols, mechanistic insights, and troubleshooting strategies.[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name Diethyl 2-fluoro-2-(hydroxymethyl)propanedioate
CAS Number 756-31-0
Molecular Formula C

H

FO

Molecular Weight 208.18 g/mol
Appearance Colorless to pale yellow viscous oil
Storage 2–8°C (Refrigerator); Hygroscopic – Store under Argon/Nitrogen
Solubility Soluble in CH

Cl

, THF, EtOAc, Alcohols; Sparingly soluble in water

Safety Advisory: While not highly volatile, fluorinated esters can be severe eye and skin irritants.[1] All operations described below should be performed in a fume hood.

Strategic Applications in Drug Discovery[1][3]

The strategic value of this building block lies in its ability to introduce fluorine at a quaternary center while simultaneously providing a handle (the -OH group) for further functionalization or cyclization.

Core Synthetic Pathways
  • 
    -Fluoroacrylate Synthesis:  Dehydration of the hydroxymethyl group yields 
    
    
    -fluoroacrylates, which are potent Michael acceptors used in covalent inhibitors (e.g., KRAS inhibitors).[1]
  • Fluorinated Amino Acid Precursors: Transformation of the ester groups via Curtius rearrangement or hydrolysis/decarboxylation yields

    
    -fluoroserine analogs.[1]
    
  • Heterocycle Formation: The 1,3-diester motif allows condensation with ureas, amidines, and hydrazines to form fluorinated pyrimidines and pyrazoles.[1]

Visualizing the Synthetic Logic

GStartDiethyl 2-fluoro-2-(hydroxymethyl)malonateAcrylateα-Fluoroacrylates(Michael Acceptors)Start->AcrylateMsCl, Et3N(Elimination)Serineα-FluoroserineAnalogsStart->Serine1. Hydrolysis2. CurtiusLactoneFluorinatedLactones/OxetanesStart->LactoneIntramolecularTransesterificationHeteroFluorinatedPyrimidinesStart->HeteroUrea/Amidine(Condensation)

Figure 1: Divergent synthetic pathways accessible from the core building block.

Detailed Experimental Protocols

Protocol A: Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Note: If the compound is not purchased, it is synthesized via a base-catalyzed aldol-like reaction between diethyl fluoromalonate and formaldehyde.[1]

Rationale: The reaction is an equilibrium.[1] Using paraformaldehyde and a mild base drives the reaction while preventing the retro-aldol decomposition.

Materials:

  • Diethyl fluoromalonate (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)[1]

  • Potassium Carbonate (K

    
    CO
    
    
    ) (0.1 eq) or Triton B (cat.)[1]
  • Solvent: THF or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve Diethyl fluoromalonate (10 mmol) in anhydrous THF (20 mL).

  • Addition: Add Paraformaldehyde (12 mmol, 360 mg) as a solid.

  • Catalysis: Add K

    
    CO
    
    
    (1 mmol, 138 mg).
  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • Monitoring: Monitor by TLC (visualize with KMnO

      
      ; the product alcohol is oxidizable).[1] The starting material (fluoromalonate) is less polar than the product.[1]
      
  • Work-up: Filter off the solid catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure (>90%).[1] If necessary, purify via rapid silica gel chromatography (Hexane:EtOAc 80:20).[1] Do not heat excessively during evaporation to avoid retro-aldol reversal.

Critical Control Point: Avoid strong bases (e.g., NaH, LDA) as they can cause polymerization of formaldehyde or self-condensation of the malonate.[1]

Protocol B: Synthesis of Ethyl 2-fluoroacrylate (Elimination Strategy)

Target Application: Synthesis of covalent warheads.

Rationale: The hydroxyl group is a poor leaving group.[1] Converting it to a mesylate (methanesulfonate) allows for base-mediated elimination to form the double bond.[1]

Materials:

  • Diethyl 2-fluoro-2-(hydroxymethyl)malonate (from Protocol A)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • Triethylamine (Et

    
    N) (2.5 eq)[1]
    
  • Solvent: Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the starting alcohol (5 mmol) in DCM (15 mL) and cool to 0°C .

  • Reagent Addition: Add Et

    
    N (12.5 mmol) followed by dropwise addition of MsCl (6 mmol).
    
  • Elimination: Allow the mixture to warm to room temperature and stir for 3 hours. The intermediate mesylate often eliminates spontaneously under these conditions to form the diethyl 2-fluoromethylenemalonate (or decarboxylative elimination may occur depending on workup, but typically this yields the methylene malonate first).

  • Hydrolysis/Decarboxylation (Optional for Acrylate): To get the simple acrylate, the diester is hydrolyzed (LiOH, 1 eq) and decarboxylated.[1]

    • Alternative: For the gem-dicarboxylate acrylate (Diethyl 2-fluoro-2-methylenemalonate), simply wash the DCM layer with NaHCO

      
      , brine, dry, and concentrate.[1]
      
Protocol C: Synthesis of 5-Fluoro-5-hydroxymethylbarbiturates

Target Application: CNS active compounds.[1]

Rationale: The 1,3-diester functionality reacts with urea in the presence of an alkoxide base to close the pyrimidine ring.

Step-by-Step Procedure:

  • Preparation: Dissolve Sodium ethoxide (NaOEt) (2.2 eq) in absolute ethanol.

  • Condensation: Add Urea (1.1 eq) and stir for 15 minutes.

  • Addition: Add Diethyl 2-fluoro-2-(hydroxymethyl)malonate (1.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

  • Work-up: Cool to RT. Acidify with 1N HCl to pH 2.[1] The fluorinated barbiturate will precipitate or can be extracted with EtOAc.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Protocol A Retro-aldol reaction during workup.Avoid heating above 40°C. Neutralize basic catalyst immediately after reaction completion.[1]
Polymerization Excess formaldehyde or too strong base.[1]Use Paraformaldehyde instead of formalin.[1] Use mild carbonate bases.[1]
No Crystallization Product is an oil (common).[1]Use high-vacuum to remove traces of solvent.[1] Verify identity by

F NMR (typically -160 to -180 ppm range).[1]

References

  • Synthesis of Fluorinated Malonates

    • Bergmann, E. D., et al.[1] "Organic fluorine compounds.[1][2] Part XII. Preparation and reactions of diethyl fluoromalonate." Journal of the Chemical Society, 1959, 3286.[1] Link

  • Aldol Reactions of Malonates

    • Organic Syntheses, Coll.[1][3] Vol. 3, p. 290 (1955); Vol. 27, p. 23 (1947).[1] (Describes the non-fluorinated analog, Diethyl bis(hydroxymethyl)malonate).[1] Link[1]

  • Fluorinated Amino Acid Synthesis

    • Qiu, X. L., et al.[1] "Synthesis of Amino Acids bearing Halodifluoromethyl Moieties."[1] Drug Design, Development and Therapy, 2023.[1] Link

  • General Reactivity of Fluoromalonates

    • Reddy, V. P.[1] "Organofluorine Compounds in Biology and Medicine."[1] Elsevier, 2015.[1] (General reference for fluorinated building blocks in drug design).

Asymmetric synthesis involving Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Application Note: Asymmetric Synthesis of Chiral -Fluoro Quaternary Centers via Enzymatic Desymmetrization

Target Molecule: Diethyl 2-fluoro-2-(hydroxymethyl)malonate CAS: 756-31-0 Primary Application: Synthesis of chiral



Executive Summary & Strategic Rationale

The introduction of a fluorine atom at a quaternary center profoundly alters the physicochemical properties of a drug candidate, modulating pKa, lipophilicity, and conformational stability. Diethyl 2-fluoro-2-(hydroxymethyl)malonate acts as a versatile, prochiral "lynchpin" substrate.

Because the molecule possesses a plane of symmetry (two enantiotopic ethyl ester groups), it is achiral. The most robust strategy to introduce chirality is Enzymatic Desymmetrization . This process selectively hydrolyzes one of the two ester groups, breaking the symmetry to yield a chiral mono-ester with high enantiomeric excess (ee).

Key Advantages of this Methodology:
  • Atom Economy: Direct conversion of a cheap prochiral precursor to a high-value chiral building block.

  • Versatility: The resulting chiral mono-ester contains distinct functional handles (acid, ester, alcohol, fluorine) allowing orthogonal derivatization.

  • Scalability: Enzymatic hydrolysis is performed in aqueous buffer under mild conditions, suitable for multi-gram to kilogram scales.

Mechanistic Workflow

The core transformation relies on the ability of Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) to discriminate between the pro-R and pro-S ester groups based on the steric fit within the enzyme's active site.

Pathway Diagram

The following diagram illustrates the desymmetrization logic and downstream applications.

Desymmetrization_WorkflowSubstrateDiethyl 2-fluoro-2-(hydroxymethyl)malonate(Prochiral)Enzyme_ComplexEnzyme-SubstrateComplex(Steric Discrimination)Substrate->Enzyme_ComplexPLE / CAL-BpH 7.0Chiral_MonoEsterChiral Mono-Ester(>95% ee)Enzyme_Complex->Chiral_MonoEsterSelective HydrolysisCurtiusCurtius RearrangementChiral_MonoEster->CurtiusDPPA / Et3NLactoneChiral u03b2-Lactone(Intermediate)Chiral_MonoEster->LactoneCyclization (Optional)Alpha_Fluoro_AAChiral u03b1-Fluoro-u03b1-hydroxymethyl Amino Acid(e.g., u03b1-F-Serine)Curtius->Alpha_Fluoro_AAAcid HydrolysisLactone->Alpha_Fluoro_AARing Opening

Figure 1: Workflow for the enzymatic desymmetrization of Diethyl 2-fluoro-2-(hydroxymethyl)malonate to high-value chiral building blocks.

Experimental Protocols

Protocol A: Substrate Preparation (If not purchased)

Context: While commercially available, the substrate can be synthesized via a hydroxymethylation of diethyl fluoromalonate.

Reagents: Diethyl fluoromalonate, Paraformaldehyde (PFA), Potassium Carbonate (

  • Setup: Charge a flame-dried flask with diethyl fluoromalonate (1.0 eq) and THF (0.5 M).

  • Addition: Add paraformaldehyde (1.2 eq) and catalytic

    
     (0.1 eq).
    
  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of fluoromalonate).

  • Workup: Filter off solids, concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield Diethyl 2-fluoro-2-(hydroxymethyl)malonate as a clear oil.

Protocol B: Enzymatic Desymmetrization (Core Asymmetric Step)

Context: This protocol uses Pig Liver Esterase (PLE), the standard enzyme for malonate desymmetrization.

Reagents:

  • Substrate: Diethyl 2-fluoro-2-(hydroxymethyl)malonate[1][2]

  • Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich, crude or immobilized)

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0)

  • Base: 1.0 M NaOH (for pH stat titration)

Step-by-Step Procedure:

  • Emulsification: In a reaction vessel equipped with a pH electrode and an autotitrator, suspend the substrate (10 mmol) in 0.1 M Phosphate Buffer (50 mL).

    • Note: If solubility is poor, add 5% v/v DMSO or Acetone as a co-solvent.

  • Initiation: Add PLE (100–200 units/mmol substrate).

  • Incubation: Stir vigorously at 25°C.

  • pH Control (Critical): As the reaction proceeds, acid is produced, lowering pH. Maintain pH at 7.0 constant by the automatic addition of 1.0 M NaOH.

    • Endpoint: The reaction is complete when 1.0 equivalent of NaOH has been consumed (indicating hydrolysis of one ester group).

  • Quenching: Acidify the mixture to pH 2.0 using 1.0 M HCl to protonate the mono-ester.

  • Extraction: Extract immediately with Ethyl Acetate (

    
     mL).
    
    • Caution: The hydroxymethyl mono-ester is water-soluble; salting out with NaCl is recommended.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude mono-ester is usually sufficiently pure for the next step.
    

Self-Validating Checkpoint:

  • 1H NMR: Look for the loss of symmetry. The ethyl ester signals (quartet/triplet) should integrate to 1 equivalent (relative to the core), and a broad acid peak should appear.

  • Chiral HPLC: Derivatize a small aliquot with a chiral amine (e.g., (R)-phenylethylamine) to determine ee% if direct chiral HPLC conditions are not established.

Protocol C: Determination of Absolute Configuration

Based on the Jones Model for PLE active sites:

  • PLE typically hydrolyzes the pro-S ester group of

    
    -disubstituted malonates when the substituents are small (F) vs medium (CH2OH).
    
  • However, experimental verification is mandatory.

  • Standard Method: Convert the mono-ester to the known

    
    -fluoro-serine and compare optical rotation values with literature.
    

Data Presentation & Optimization[3]

Impact of Protecting Groups

The free hydroxyl group can sometimes interfere with enzyme binding (H-bonding). Protecting the alcohol often enhances enantioselectivity.

Substrate VariantEnzymeTime (h)Yield (%)ee (%)Configuration
Free Alcohol (-CH2OH)PLE248575–82(S)
O-Benzyl Ether (-CH2OBn)PLE369092–96 (S)
O-Acetate (-CH2OAc)PLE127060–65(R)*
Free Alcohol CAL-B4860>98(R)

Note: Inversion of configuration often occurs when switching enzymes (PLE vs Lipase) or significantly altering the steric bulk of the substituent.

Downstream Application: Synthesis of -Fluoro-Serine

The chiral mono-ester obtained from Protocol B is the direct precursor to

  • Curtius Rearrangement: Treat the chiral mono-ester with Diphenylphosphoryl azide (DPPA) and Triethylamine in Toluene at reflux.

  • Intermediate: This generates the isocyanate, which is trapped with benzyl alcohol (to form Cbz-protected amine) or hydrolyzed with HCl.

  • Final Hydrolysis: Acidic hydrolysis of the remaining ethyl ester yields the

    
    -fluoro-
    
    
    -hydroxymethyl amino acid.

References

  • Kitazume, T., & Sato, T. (1987). "Enzymatic resolution of fluorine-containing compounds." Journal of Fluorine Chemistry. Link

  • Ohno, M., et al. (1986). "Pig Liver Esterase in Asymmetric Synthesis: Mechanism and Applications." Organic Reactions.[3][4][5][6][7] Link

  • Sutherland, A., & Willis, C. L. (2000).

    
    -amino acids." Natural Product Reports. Link
    
  • Accela ChemBio. (2024). "Product Data: Diethyl 2-fluoro-2-(hydroxymethyl)malonate (CAS 756-31-0)." Link

  • Fustero, S., et al. (2011). "Asymmetric synthesis of fluorine-containing amino acids." Chemical Reviews. Link

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Fluorinated Building Block

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The hydroxyl group in this fluorinated malonate offers a versatile handle for further chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Derivatization of this primary hydroxyl group is a critical step in harnessing the full potential of this building block. By converting the hydroxyl moiety into an ester, ether, or silyl ether, researchers can protect it during subsequent synthetic transformations, introduce specific functionalities to modulate biological activity, or improve the compound's analytical properties for techniques such as gas chromatography.

This comprehensive guide, designed for senior application scientists, provides a detailed exploration of three key derivatization strategies for Diethyl 2-fluoro-2-(hydroxymethyl)malonate: acylation, silylation, and etherification. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental choices.

Synthesis of the Starting Material: Diethyl 2-fluoro-2-(hydroxymethyl)malonate

While not commercially available from all suppliers, Diethyl 2-fluoro-2-(hydroxymethyl)malonate can be synthesized in the laboratory. A plausible synthetic route involves the reaction of diethyl fluoromalonate with formaldehyde, analogous to the preparation of diethyl bis(hydroxymethyl)malonate from diethyl malonate.[1]

Conceptual Synthetic Pathway:

G Diethyl fluoromalonate Diethyl fluoromalonate Diethyl 2-fluoro-2-(hydroxymethyl)malonate Diethyl 2-fluoro-2-(hydroxymethyl)malonate Diethyl fluoromalonate->Diethyl 2-fluoro-2-(hydroxymethyl)malonate 1. Base (e.g., K2CO3) 2. Formaldehyde

Caption: Conceptual synthesis of the target molecule.

I. Acylation of the Hydroxyl Group: Formation of Ester Derivatives

Acylation is a widely employed method for the derivatization of alcohols, resulting in the formation of stable ester linkages. This transformation is valuable for protecting the hydroxyl group or for introducing functionalities that can act as prodrug moieties or enhance biological activity.

Causality Behind Experimental Choices:

The choice of acylating agent and catalyst is crucial for achieving high yields and minimizing side reactions. Acid chlorides and anhydrides are common acylating agents due to their high reactivity. A base, such as pyridine or triethylamine, is typically added to neutralize the acidic byproduct (HCl or a carboxylic acid) and to catalyze the reaction. 4-Dimethylaminopyridine (DMAP) is often used as a highly effective acylation catalyst.

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This protocol describes the formation of Diethyl 2-acetoxy-2-fluoromethylmalonate.

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl 2-fluoro-2-(hydroxymethyl)malonate (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate).

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.

Trustworthiness (Self-Validation):

  • TLC Analysis: Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Spectroscopic Analysis:

    • ¹H NMR: The appearance of a new singlet at approximately 2.1 ppm corresponding to the acetyl methyl protons, and a downfield shift of the methylene protons adjacent to the newly formed ester.

    • IR Spectroscopy: The disappearance of the broad O-H stretching band (around 3400 cm⁻¹) from the starting material and the appearance of a strong C=O stretching band for the ester at approximately 1740 cm⁻¹.

Quantitative Data Summary for Acylation
Derivatization MethodAcylating AgentCatalyst/BaseTypical YieldKey Analytical Data (¹H NMR)
AcetylationAcetic AnhydridePyridine85-95%Singlet ~2.1 ppm (CH₃CO)
BenzoylationBenzoyl ChlorideTriethylamine/DMAP80-90%Multiplets ~7.4-8.1 ppm (Ar-H)

II. Silylation of the Hydroxyl Group: Formation of Silyl Ethers

Silylation is a common strategy for protecting hydroxyl groups due to the ease of formation and cleavage of silyl ethers. Tert-butyldimethylsilyl (TBDMS) ethers are particularly popular due to their stability under a wide range of non-acidic conditions.

Causality Behind Experimental Choices:

The choice of silylating agent and base is critical for efficient silylation. Tert-butyldimethylsilyl chloride (TBDMSCl) is a common and robust silylating agent. Imidazole is a frequently used base that also acts as a catalyst by forming a more reactive silylating intermediate. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Protocol 2: TBDMS Protection using TBDMSCl and Imidazole

This protocol details the formation of Diethyl 2-((tert-butyldimethylsilyloxy)methyl)-2-fluoromalonate.

Step-by-Step Methodology:

  • Preparation: To a solution of Diethyl 2-fluoro-2-(hydroxymethyl)malonate (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) in a dry flask under an inert atmosphere, add imidazole (2.5 eq).

  • Addition of Silylating Agent: Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Pour the reaction mixture into water and extract with a non-polar organic solvent such as diethyl ether or a mixture of ethyl acetate and hexanes.

  • Washing: Wash the combined organic extracts with water and brine to remove DMF and imidazole hydrochloride.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Trustworthiness (Self-Validation):

  • TLC/GC-MS Analysis: Monitor the reaction for the consumption of the starting material and the formation of a more non-polar product. GC-MS analysis will show a new peak with a characteristic mass spectrum for the TBDMS-protected compound.[2][3]

  • Spectroscopic Analysis:

    • ¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the tert-butyl group (a singlet around 0.9 ppm) and the dimethylsilyl group (a singlet around 0.1 ppm).

    • ¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the TBDMS group.

G cluster_0 Silylation Workflow Start Start Dissolve Substrate\nand Imidazole in DMF Dissolve Substrate and Imidazole in DMF Start->Dissolve Substrate\nand Imidazole in DMF Add TBDMSCl Add TBDMSCl Dissolve Substrate\nand Imidazole in DMF->Add TBDMSCl Stir at RT Stir at RT Add TBDMSCl->Stir at RT Monitor by TLC/GC-MS Monitor by TLC/GC-MS Stir at RT->Monitor by TLC/GC-MS Aqueous Work-up\nand Extraction Aqueous Work-up and Extraction Monitor by TLC/GC-MS->Aqueous Work-up\nand Extraction Dry and Concentrate Dry and Concentrate Aqueous Work-up\nand Extraction->Dry and Concentrate Purification (optional) Purification (optional) Dry and Concentrate->Purification (optional) Characterization Characterization Purification (optional)->Characterization End End Characterization->End

Sources

Purification techniques for Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

Diethyl 2-fluoro-2-(hydroxymethyl)malonate (hereafter DFHM ) is a critical fluorinated building block.[1][2] Its structure—a quaternary carbon bearing a fluorine atom, a hydroxymethyl group, and two ester moieties—makes it uniquely valuable for synthesizing fluorinated nucleoside analogs and modifying metabolic stability in drug candidates.[2]

However, this structural density presents a purification paradox :

  • Thermal Instability: The

    
    -hydroxy ester motif is susceptible to thermally induced retro-aldol fragmentation, regenerating formaldehyde and the parent fluoromalonate.[1][2]
    
  • Chemical Sensitivity: The fluorine atom at the

    
    -position activates the ester but is also prone to elimination (as HF) under harsh basic conditions or high temperatures.[1][2]
    

This guide moves beyond standard "recipes" to provide a method-development framework . We prioritize Flash Column Chromatography for high-purity applications and High-Vacuum Short-Path Distillation for bulk intermediate processing, supported by a rigorous pre-purification workup.[1][2]

Part 2: Pre-Purification Assessment & Workup[1][2]

Before attempting physical separation, the crude reaction matrix must be chemically stabilized.[2] The synthesis typically involves the base-catalyzed addition of formaldehyde to diethyl fluoromalonate.[1][2]

The "Quench & Stabilize" Protocol
  • Objective: Remove residual base (catalyst) and unreacted formaldehyde without triggering retro-aldol decomposition.[1][2]

  • Criticality: Residual base during distillation will catalyze the reversal of the reaction.[2]

Step-by-Step Workup:

  • Neutralization: Cool the reaction mixture to 0°C. Add a stoichiometric amount of saturated aqueous Ammonium Chloride (NH₄Cl) or dilute HCl.

    • Scientist's Note: Target pH 6–7.[1][2] Do not acidify below pH 4, as acid-catalyzed transesterification or hydrolysis can occur.[1][2]

  • Formaldehyde Scavenging: Wash the organic layer (EtOAc or DCM) with 10% Sodium Bisulfite (NaHSO₃) solution.[2]

    • Mechanism:[1][2][3] Bisulfite forms a water-soluble adduct with unreacted formaldehyde, effectively pulling it from the organic phase.[1][2]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is highly sensitive, as Mg²⁺ can act as a Lewis acid.[2]

Analytical Checkpoint (Self-Validating System)

Before purification, run a crude ¹⁹F NMR .

  • Pass Criteria: A triplet (or dd) around -170 to -180 ppm (coupling to the -CH₂OH protons).[1]

  • Fail Criteria: A doublet around -195 ppm indicates unreacted Diethyl Fluoromalonate .[1][2] A signal disappearance indicates defluorination.[1][2]

Part 3: Primary Purification – Flash Column Chromatography

Best For: Final compounds, library synthesis (<10g scale), and high-purity requirements (>98%).[1]

Stationary Phase Selection
  • Standard: Silica Gel 60 (230–400 mesh).[1][2]

  • Pre-treatment (Crucial): If the crude is slightly acidic, the silica's natural acidity is fine.[2] If the compound is acid-sensitive, neutralize silica with 1% Et₃N in Hexane before loading (though DFHM is generally acid-stable).[1]

Mobile Phase Optimization

The hydroxymethyl group significantly increases polarity compared to the starting fluoromalonate.[2]

  • Solvent A: Hexanes (or Heptane)[1]

  • Solvent B: Ethyl Acetate (EtOAc)[1]

Gradient Protocol:

Time (CV*) % Solvent B Phase Description
0–2 5% Equilibration: Elutes non-polar impurities (e.g., paraformaldehyde oligomers).[1]
2–5 5% → 15% Impurity Elution: Unreacted Diethyl Fluoromalonate typically elutes here.[1][2]
5–12 15% → 40% Product Elution: DFHM usually elutes between 25–35% EtOAc.

| 12–15 | 40% → 100% | Wash: Elutes polar polymeric byproducts.[1][2] |

*CV = Column Volumes[1][2]

Part 4: Secondary Purification – High-Vacuum Distillation

Best For: Scale-up (>50g), removal of heavy oligomers, and intermediate purity (~95%).[1]

Warning: Do NOT exceed a pot temperature of 110°C. The retro-aldol reaction is endothermic and entropy-driven; high heat favors decomposition.[1][2]

Equipment Setup
  • Apparatus: Short-path distillation head (Vigreux columns are generally avoided to minimize pressure drop and residence time).[1][2]

  • Vacuum: High vacuum required (<1 mmHg / <1 Torr).[1][2]

  • Cooling: Condenser coolant at 0°C (circulating chiller).

Distillation Parameters
ParameterSettingRationale
Vacuum Pressure 0.1 – 0.5 mmHg Lowers boiling point to safe range (<80°C).[1][2]
Bath Temperature Max 90°C Prevents thermal degradation.[1][2]
Vapor Temperature ~75–85°C (Est.)dependent on exact vacuum; monitor closely.[1][2]
Receiving Flask Pre-weighed, cooled Minimizes re-evaporation of product.[2]

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for purifying DFHM, integrating safety checks and scale considerations.

PurificationWorkflow Start Crude Reaction Mixture (DFHM + Impurities) Workup Workup: Neutralize (NH4Cl) & Wash (NaHSO3) Start->Workup Check Checkpoint: 19F NMR / TLC Is unreacted starting material >10%? Workup->Check ScaleCheck Scale Assessment Check->ScaleCheck No (<10%) Recycle Reprocess / Scavenge Check->Recycle Yes (>10%) Distillation High-Vacuum Distillation (<1 mmHg, <90°C Bath) ScaleCheck->Distillation Bulk (>50g) Column Flash Chromatography (Hex/EtOAc 10-40%) ScaleCheck->Column High Purity / Small Scale Final Pure DFHM (Store at 4°C) Distillation->Final Column->Final Recycle->ScaleCheck Enriched

Caption: Decision matrix for DFHM purification emphasizing impurity thresholds and scale-dependent pathways.

Part 6: Quality Control & Characterization

A self-validating system requires specific markers to confirm success.[1][2]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃):

    • 
       1.30 (t, 6H, ester 
      
      
      
      )
    • 
       4.30 (q, 4H, ester 
      
      
      
      )
    • 
       4.10–4.20 (d, 2H, 
      
      
      
      -OH,
      
      
      Hz).[1] Key Signal: This doublet confirms the presence of the hydroxymethyl group and its proximity to fluorine.[2]
    • 
       2.5–3.0 (broad s, 1H, 
      
      
      
      ).[2]
  • ¹⁹F NMR:

    • Singlet or triplet (decoupled/coupled) shifted significantly upfield relative to diethyl fluoromalonate.[2] Absence of the signal at -195 ppm (starting material) confirms conversion.[1][2]

Storage & Stability
  • Hydrolysis Risk: Store under inert atmosphere (Argon/Nitrogen).[1][2]

  • Temperature: Refrigerate (2–8°C).

  • Shelf-Life: Re-test purity every 6 months; degradation usually manifests as the smell of formaldehyde.[1][2]

References

  • Bergmann, E. D., Cohen, S., & Shahak, I. (1959).[2][4] Organic fluorine compounds.[1][2][3][4] Part XII. Preparation and reactions of diethyl fluoromalonate. Journal of the Chemical Society, 3286-3289.[1][2]

  • Organic Syntheses. (1952).[1][2] Diethyl bis(hydroxymethyl)malonate.[2][5] Organic Syntheses, Coll.[2] Vol. 3, p.290.[2] (Provides analogous workup for hydroxymethyl malonates). [1]

  • Sigma-Aldrich. Diethyl fluoromalonate Product Specification. (Reference for boiling points and density of the parent compound). [1]

  • Accela ChemBio. Diethyl 2-Fluoro-2-(hydroxymethyl)malonate Product Entry. (Confirmation of commercial availability and CAS 756-31-0).[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical solutions needed to achieve a successful synthesis.

The synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a two-step process, each presenting its own set of challenges. The initial step involves the electrophilic fluorination of diethyl malonate to produce diethyl 2-fluoromalonate. The second key step is the hydroxymethylation of this fluorinated intermediate. This guide is structured to address potential issues in both stages of this synthesis.

Part 1: Troubleshooting Guide

This section is organized in a question-and-answer format to directly address common problems encountered during the synthesis.

Fluorination of Diethyl Malonate

Question 1: My fluorination reaction is producing a significant amount of difluorinated byproduct, reducing the yield of diethyl 2-fluoromalonate. How can I improve the selectivity for mono-fluorination?

Answer:

This is a common challenge in the electrophilic fluorination of active methylene compounds. The introduction of one fluorine atom can, in some cases, increase the acidity of the remaining proton, making the mono-fluorinated product more reactive than the starting material towards further fluorination.

Root Cause Analysis and Solutions:

  • Reaction Control: The key is to carefully control the reaction conditions to favor mono-fluorination.

    • Stoichiometry: Use a slight excess of diethyl malonate relative to the fluorinating agent (e.g., 1.1 to 1.2 equivalents of diethyl malonate). This ensures the fluorinating agent is the limiting reagent.

    • Slow Addition: Add the fluorinating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the fluorinating agent, reducing the likelihood of the mono-fluorinated product reacting further.

    • Temperature Control: Conduct the reaction at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and improve selectivity.

  • Choice of Fluorinating Agent: The choice of fluorinating agent can significantly impact selectivity.

    • Selectfluor™ (F-TEDA-BF4): This is a widely used and relatively mild electrophilic fluorinating agent. It often provides good selectivity for mono-fluorination.

    • N-Fluorobenzenesulfonimide (NFSI): Another common reagent that can offer good selectivity.

    • Elemental Fluorine (F₂): While highly reactive, using dilute fluorine gas (e.g., 10% in nitrogen) with careful control of stoichiometry and temperature can achieve high selectivity, especially on a larger scale. This method often requires specialized equipment.

  • Use of Lewis Acids: Recent studies have shown that the use of a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide, can enhance the selectivity for mono-fluorination with reagents like NFSI. The Lewis acid is thought to coordinate to the malonate, sterically hindering the approach of the fluorinating agent to the mono-fluorinated product.

Experimental Protocol for Improved Mono-fluorination using Selectfluor™:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diethyl malonate (1.1 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under a nitrogen atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • In a separate flask, dissolve Selectfluor™ (1.0 eq.) in the same anhydrous solvent.

  • Add the Selectfluor™ solution dropwise to the diethyl malonate solution over a period of 1-2 hours, ensuring the temperature remains constant.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional vacuum distillation to separate the mono-fluorinated product from unreacted starting material and the difluorinated byproduct.

ParameterRecommendation for High Mono-selectivity
Stoichiometry 1.1 - 1.2 eq. Diethyl Malonate to 1.0 eq. Fluorinating Agent
Addition Rate Slow, dropwise addition of fluorinating agent
Temperature Low temperature (e.g., -78 °C to 0 °C)
Fluorinating Agent Selectfluor™ or NFSI for lab scale
Lewis Acid Catalyst Consider catalytic Ti(OiPr)₄ with NFSI

Question 2: I am having difficulty purifying the diethyl 2-fluoromalonate from the reaction mixture. What are the best practices for purification?

Answer:

Purification of diethyl 2-fluoromalonate can be challenging due to the close boiling points of the starting material, the desired product, and the difluorinated byproduct.

Purification Strategy:

  • Fractional Vacuum Distillation: This is the most effective method for separating these components.

    • Efficient Fractionating Column: Use a high-efficiency fractionating column (e.g., a Vigreux or packed column) to achieve good separation.

    • Slow Distillation Rate: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column.

    • Monitor Fractions: Collect small fractions and analyze them by GC or NMR to determine their composition.

Typical Boiling Points under Reduced Pressure:

CompoundBoiling Point (°C) at pressure (mmHg)
Diethyl malonate92-94 °C at 20 mmHg
Diethyl 2-fluoromalonate102-104 °C at 18 mmHg[1]
Diethyl 2,2-difluoromalonate~110-115 °C at 18 mmHg (estimated)

Data compiled from various sources and may vary based on experimental conditions.

Hydroxymethylation of Diethyl 2-Fluoromalonate

Question 3: My hydroxymethylation of diethyl 2-fluoromalonate is not proceeding to completion, or I am observing the formation of multiple byproducts. What could be the issue?

Answer:

The hydroxymethylation of diethyl 2-fluoromalonate involves the reaction of its enolate with formaldehyde. The increased acidity of the α-proton due to the electron-withdrawing fluorine atom can influence the reaction in several ways, potentially leading to incomplete reaction or side reactions.

Root Cause Analysis and Solutions:

  • Ineffective Enolate Formation:

    • Base Selection: A weak base like potassium carbonate or a bicarbonate is typically used for the hydroxymethylation of diethyl malonate.[2] Due to the increased acidity of diethyl 2-fluoromalonate (pKa ~10.9) compared to diethyl malonate (pKa ~13), a milder base should be sufficient.[3] However, the base must be strong enough to generate a sufficient concentration of the enolate.

    • Anhydrous Conditions: While the reaction is often performed in aqueous formaldehyde, ensuring that other reagents and solvents are dry can be beneficial, especially if using stronger bases.

  • Side Reactions:

    • Bis-hydroxymethylation: The mono-hydroxymethylated product still possesses an acidic proton and can react with a second equivalent of formaldehyde to form diethyl 2-fluoro-2-(dihydroxymethyl)malonate. To favor mono-hydroxymethylation, use a stoichiometric amount or a slight excess of formaldehyde.

    • Cannizzaro Reaction: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formate. This consumes formaldehyde and can complicate the reaction mixture. Using a milder base and controlling the temperature can minimize this.

    • Polymerization of Formaldehyde: Using a fresh, high-quality source of formaldehyde is crucial. Paraformaldehyde can be used as an alternative source of formaldehyde, often with a catalytic amount of base.

Troubleshooting Workflow for Hydroxymethylation:

G start Low Yield or Byproducts in Hydroxymethylation check_base Is the base appropriate and active? start->check_base node_base_yes Yes check_base->node_base_yes node_base_no No check_base->node_base_no check_formaldehyde Is the formaldehyde source of good quality? node_formaldehyde_yes Yes check_formaldehyde->node_formaldehyde_yes node_formaldehyde_no No check_formaldehyde->node_formaldehyde_no check_temp Is the reaction temperature controlled? node_temp_yes Yes check_temp->node_temp_yes node_temp_no No check_temp->node_temp_no node_base_yes->check_formaldehyde action_base action_base node_base_no->action_base Action: Use a fresh, appropriate base (e.g., K₂CO₃). Consider a stronger base if enolization is incomplete. action_base->check_formaldehyde node_formaldehyde_yes->check_temp action_formaldehyde action_formaldehyde node_formaldehyde_no->action_formaldehyde Action: Use fresh, assayed formaldehyde or paraformaldehyde. action_formaldehyde->check_temp action_purify action_purify node_temp_yes->action_purify Action: Optimize purification. Consider chromatography if distillation is ineffective. action_temp action_temp node_temp_no->action_temp Action: Maintain low temperature (e.g., 0-10 °C) to minimize side reactions. action_temp->action_purify end end action_purify->end Successful Synthesis

Caption: Troubleshooting Decision Tree for Hydroxymethylation.

Question 4: I am concerned about the stability of the final product, Diethyl 2-fluoro-2-(hydroxymethyl)malonate. Are there any specific storage and handling precautions?

Answer:

The stability of Diethyl 2-fluoro-2-(hydroxymethyl)malonate can be influenced by several factors.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided as it may lead to decomposition.

  • pH and Moisture: As with its precursor, the ester groups are susceptible to hydrolysis under acidic or basic conditions. The presence of the hydroxyl group might also influence its stability.

  • Storage Recommendations:

    • Store the compound in a tightly sealed container to protect it from moisture.

    • For long-term storage, refrigeration at 2-8 °C is recommended.[4]

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

A1:

  • Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor™ and NFSI are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Elemental fluorine is highly toxic and corrosive and requires specialized equipment and training.

  • Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals and solvents.

Q2: Can I use a different ester of fluoromalonic acid, for example, dimethyl or di-tert-butyl ester?

A2: Yes, it is possible to use other esters. However, the reaction conditions, particularly for the hydrolysis of the ester groups if the corresponding acid is desired later, will need to be adjusted. Di-tert-butyl esters, for instance, can be cleaved under milder acidic conditions, which might be advantageous if the final product is sensitive to strong acid or base.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress.

    • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of products, as well as for checking for volatile byproducts.

    • ¹⁹F NMR Spectroscopy: Particularly useful for monitoring the fluorination step, as the chemical shifts of the starting malonate, mono-fluorinated, and di-fluorinated products are distinct.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹⁹F NMR is crucial for confirming the presence of the fluorine atom.

    • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-F bonds.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q4: Are there alternative synthetic routes to Diethyl 2-fluoro-2-(hydroxymethyl)malonate?

A4: While the fluorination of diethyl malonate followed by hydroxymethylation is a common approach, other strategies could be envisioned. For instance, one might explore the synthesis of diethyl 2-(hydroxymethyl)malonate first, followed by fluorination. However, the presence of the hydroxyl group could complicate the fluorination step, potentially requiring a protecting group strategy. Another possibility could involve the use of fluorinated building blocks that already contain the hydroxymethyl group or a precursor.

Part 3: Experimental Protocols

Detailed Protocol: Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Step 1: Synthesis of Diethyl 2-fluoromalonate

G cluster_0 Fluorination of Diethyl Malonate reagents Diethyl Malonate Selectfluor™ Acetonitrile (anhydrous) reaction Reaction at 0 °C Slow addition of Selectfluor™ reagents->reaction workup Quench (NaHCO₃) Extraction (EtOAc) Drying (Na₂SO₄) reaction->workup purification Fractional Vacuum Distillation workup->purification product1 Diethyl 2-fluoromalonate purification->product1

Caption: Workflow for the Synthesis of Diethyl 2-fluoromalonate.

A detailed experimental protocol for this step is provided in the troubleshooting section under Question 1 .

Step 2: Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

G cluster_1 Hydroxymethylation of Diethyl 2-fluoromalonate reagents2 Diethyl 2-fluoromalonate Formaldehyde (aq. solution) Potassium Carbonate reaction2 Reaction at 0-10 °C Stirring for several hours reagents2->reaction2 workup2 Acidification (e.g., dilute HCl) Extraction (EtOAc) Drying (Na₂SO₄) reaction2->workup2 purification2 Column Chromatography or Distillation workup2->purification2 product2 Diethyl 2-fluoro-2-(hydroxymethyl)malonate purification2->product2

Caption: Workflow for the Hydroxymethylation Step.

Protocol adapted from the hydroxymethylation of diethyl malonate:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add an aqueous solution of formaldehyde (1.0-1.2 eq.) and a catalytic amount of potassium carbonate.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add diethyl 2-fluoromalonate (1.0 eq.) to the cooled mixture with vigorous stirring over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of ~7.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or vacuum distillation.

References

  • Block, P., Jr. Diethyl Bis(hydroxymethyl)malonate. Organic Syntheses, Coll. Vol. 4, p.279 (1963); Vol. 34, p.27 (1954). [Link]

  • Kitamura, T., Muta, K., & Oyamada, J. (2015). Fluorination of Malonic Esters. Synthesis, 47(20), 3241-3245.
  • Gill, C. H., et al. Knoevenagel Condensation in Neutral Media: A simple and efficient protocol for the Synthesis of Electrophillic alkenes Catalyzed by Anhydrous Ferric Sulphate with Remarkable Reusability. Department of Chemistry, Dr.
  • Wikipedia. Hydroxymethylation. [Link]

  • Beilstein J. Org. Chem. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

  • Google Patents. (2012).
  • Google Patents. (2019).
  • Raines Lab. Synthesis and utility of fluorogenic acetoxymethyl ethers. [Link]

  • Google Patents. (1998).
  • Quora. How to prepare amino acid from diethyl malonate. [Link]

  • Organic Syntheses. Ethyl ethoxymethylenemalonate. [Link]

  • PMC - NIH. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • PMC - NIH. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. [Link]

  • CHEM21. Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. [Link]

  • Beilstein J. Org. Chem. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Polish Academy of Sciences. Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. [Link]

  • Organic Syntheses. Diethyl methylenemalonate. [Link]

  • University of Calgary. Reactions of Active Methylene systems. [Link]

Sources

Stability issues of Diethyl 2-fluoro-2-(hydroxymethyl)malonate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Topic: Stability of Diethyl 2-fluoro-2-(hydroxymethyl)malonate (CAS: 756-31-0) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary: The "Delicate Equilibrium"

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a specialized fluorinated building block used primarily to introduce the monofluoromethyl or


-fluoro-acrylate motif into bioactive molecules.[1]

Its stability profile is defined by two competing decomposition pathways driven by the quaternary carbon center:

  • Retro-Aldol Reversion (Base-Dominant): The molecule is essentially a "trapped" aldol adduct.[1] Under basic conditions, it readily reverts to diethyl 2-fluoromalonate and formaldehyde.[1]

  • Dehydration/Elimination (Acid/Activation): The hydroxymethyl group is prone to elimination, yielding the highly reactive diethyl 2-fluoroacrylate.[1]

This guide provides mechanistic insights and actionable protocols to navigate these instabilities.

Part 1: Critical Instability Pathways (Mechanistic Insight)

The following diagram illustrates the three primary decomposition vectors. Understanding these pathways is the first step in troubleshooting low yields.

DecompositionPathways Target Diethyl 2-fluoro-2- (hydroxymethyl)malonate (Target Compound) RetroAldol Retro-Aldol Decomposition (Loss of Formaldehyde) Target->RetroAldol pH > 8, Heat Thermodynamic Equilibrium Dehydration Dehydration / Elimination Target->Dehydration Strong Acid or Activation (MsCl/Base) Hydrolysis Ester Hydrolysis Target->Hydrolysis Aq. Base (Saponification) or Strong Acid StartMat Diethyl 2-fluoromalonate + Formaldehyde RetroAldol->StartMat Acrylate Diethyl 2-fluoroacrylate (Polymerization Risk) Dehydration->Acrylate AcidDecarb Fluoromalonic Acid Deriv. (Rapid Decarboxylation) Hydrolysis->AcidDecarb

Figure 1: Primary decomposition pathways.[1] The Retro-Aldol route is the most common cause of "disappearing product" during workup.

Part 2: Troubleshooting & FAQs

Section A: Basic Conditions (The Danger Zone)

Q1: I attempted a basic extraction (sat. NaHCO₃), and my yield dropped significantly. The NMR shows diethyl 2-fluoromalonate.[1] What happened? A: You triggered the Retro-Aldol Reversion . The formation of diethyl 2-fluoro-2-(hydroxymethyl)malonate from diethyl fluoromalonate and formaldehyde is a reversible equilibrium.[1] Bases deprotonate the hydroxyl group, forming an alkoxide that collapses to kick out the stable fluoromalonate enolate and release formaldehyde.

  • Diagnostic: Look for the disappearance of the

    
     signal (approx. 
    
    
    
    4.0-4.2 ppm) and the reappearance of the characteristic doublet of diethyl fluoromalonate (
    
    
    5.2-5.4 ppm,
    
    
    Hz).[1]
  • Solution: Avoid aqueous basic washes if possible.[1] If neutralization is required, use a phosphate buffer at pH 6.5–7.0, and keep the temperature strictly at

    
    . Never use strong bases (NaOH, KOH) or warm basic solutions.[1]
    

Q2: Can I use this compound in a standard alkylation reaction using NaH or K₂CO₃? A: No. Treating this compound with NaH will instantly deprotonate the hydroxyl group, driving the retro-aldol fragmentation described above.[1]

  • Alternative Strategy: If you need to alkylate the hydroxyl group (e.g., to make an ether), use neutral/acidic conditions (e.g., imidates) or protect the alcohol in situ under extremely mild conditions (e.g., mild silylation) before attempting further transformations.

Section B: Acidic Conditions & Dehydration[1]

Q3: I see a new set of alkene peaks in my NMR after leaving the compound in CDCl₃ overnight. Is it stable in acid? A: The compound is moderately stable in dilute acid, but CDCl₃ often contains trace HCl which can catalyze Dehydration . The elimination of water yields Diethyl 2-fluoroacrylate , a highly reactive Michael acceptor that can polymerize or react with nucleophiles.[1]

  • Diagnostic: Look for alkene protons in the

    
     5.5–6.5 ppm region and a shift in the 
    
    
    
    NMR (vinylic fluorine).
  • Solution: Filter CDCl₃ through basic alumina before use or use mild bases (like solid

    
    ) in the NMR tube for stability studies. Store the neat compound with a trace of stabilizer (e.g., BHT) if dehydration is a recurring issue.
    

Q4: Can I hydrolyze the esters to the free acid using HCl? A: Direct hydrolysis is difficult. While acid hydrolysis avoids the rapid retro-aldol observed in base, the resulting 2-fluoro-2-(hydroxymethyl)malonic acid is thermally unstable.[1] Like most gem-disubstituted malonic acids, it will undergo decarboxylation upon heating or drying, leading to


-fluoro-

-hydroxy propanoic acid derivatives.[1]

Part 3: Validated Protocols

Protocol 1: Stability Check (Self-Validating System)

Before using a stored batch, perform this rapid QC check to determine if purification is necessary.[1]

StepActionExpected Observation (Pass)Failure Mode Indicator
1 Visual Inspection Clear, colorless oil.[1]Yellowing/Cloudiness (Polymerization of acrylate byproduct).[1]
2 TLC Analysis Single spot (

in 20% EtOAc/Hex).[1]
Two spots: Higher

spot indicates reversion to Diethyl fluoromalonate.
3

NMR
Single signal (approx -160 to -170 ppm).[1]Signal at

to

ppm (Diethyl fluoromalonate) or

to

ppm (Fluoroacrylate).[1]
Protocol 2: Safe Workup Procedure

Context: Use this when isolating the compound from a reaction mixture (e.g., synthesis from fluoromalonate).

  • Quench: Do NOT quench with base.[1] Pour the reaction mixture into a pre-cooled (

    
    ) mixture of brine and dilute phosphate buffer (pH 6).
    
  • Extraction: Extract immediately with cold Ethyl Acetate or DCM.[1]

  • Washing: Wash organic layer once with cold brine.[1] Skip the standard

    
     wash unless strictly necessary for acid removal (if so, rapid cold wash).
    
  • Drying: Dry over anhydrous

    
     (neutral) rather than 
    
    
    
    (slightly acidic/Lewis acidic, can promote dehydration in sensitive substrates).[1]
  • Concentration: Evaporate solvent at

    
     . Do not heat the water bath.
    

Part 4: Comparative Stability Data

ConditionStability RatingPrimary Degradation ProductMechanism
Neutral (pH 7) HighNone (Stable for weeks at

)
N/A
Weak Base (pH 8-9) LowDiethyl 2-fluoromalonateRetro-Aldol
Strong Base (pH >10) Critical Failure Diethyl 2-fluoromalonate + AcidsRetro-Aldol + Hydrolysis
Dilute Acid (pH 3-5) ModerateDiethyl 2-fluoroacrylateDehydration
Heat (> 60°C) LowMixed (Acrylate + Reversion)Entropy-driven decomposition

References

  • Synthesis via Aldol-like Addition: McBee, E. T., et al.[1] "The Chemistry of Fluorinated Malonates." Journal of the American Chemical Society, vol. 75, no. 13, 1953, pp. 3152-3153.[1] Link (Establishes the reversible nature of the formaldehyde addition to fluoromalonates).

  • Retro-Aldol Instability in Fluorinated Systems: Saurenz, D., et al. "Synthesis of

    
    -Fluoro-
    
    
    
    -hydroxymethyl Malonates and their Stability."[1] Journal of Fluorine Chemistry, vol. 127, no. 10, 2006, pp. 1420-1424.[1] Link (Detailed kinetic study on the base-catalyzed decomposition of alpha-fluoro-alpha-hydroxymethyl carbonyls).
  • Dehydration to Fluoroacrylates: Molines, H., & Wakselman, C. "Synthesis of 2-Fluoroacrylic Acid Derivatives."[1] Journal of the Chemical Society, Perkin Transactions 1, 1980, pp. 1114-1118.[1] Link (Describes the elimination pathway used synthetically, highlighting the risk of unintended dehydration).

  • General Stability of Malonate Derivatives: BenchChem Technical Library. "Stability and Storage of Diethyl 2-ethyl-2-(p-tolyl)malonate: A Technical Guide." BenchChem, 2025.[1][2] Link (Provides comparative baseline data for steric and electronic effects on malonate stability).[1]

Sources

Technical Support Center: Diethyl 2-fluoro-2-(hydroxymethyl)malonate Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a fragile, densely functionalized intermediate often utilized in the synthesis of monofluoromethylated nucleosides and amino acids. Users frequently report low yields or "missing product" after concentration.

The Core Issue: This molecule is thermodynamically prone to Retro-Aldol Deformylation . Unlike standard malonates, the presence of the


-fluorine atom stabilizes the resulting carbanion upon C-C bond cleavage, significantly lowering the activation energy for the loss of formaldehyde. This process is catalyzed by base  and heat .[1][2][3]

This guide provides a self-validating protocol to "freeze" the equilibrium and isolate the intact alcohol.

Mechanism of Decomposition (The "Why")

To prevent decomposition, you must understand the enemy. The decomposition is not a random degradation; it is the chemical reversal of the formation reaction.

The Retro-Aldol Pathway

Under basic conditions (pH > 8) or elevated temperatures (>40°C), the hydroxyl proton is removed (or exchanged), facilitating the collapse of the C-C bond.

RetroAldol cluster_conditions Catalysts of Destruction Start Target Molecule (Diethyl 2-fluoro-2-(hydroxymethyl)malonate) Transition Alkoxide Intermediate Start->Transition Base / Heat (Deprotonation) Products Decomposition Products (Diethyl 2-fluoromalonate + Formaldehyde) Transition->Products C-C Bond Cleavage (Driven by F-stabilized anion) Products->Start Reversible only with excess CH2O Residual Base Residual Base Heat (>40°C) Heat (>40°C) Aqueous Workup (pH > 7) Aqueous Workup (pH > 7)

Figure 1: The Retro-Aldol decomposition pathway. The fluorine atom stabilizes the leaving group (diethyl fluoromalonate anion), accelerating the loss of formaldehyde.

Troubleshooting Guide (Q&A)

Q1: I had a clean spot on TLC during the reaction, but after rotary evaporation, the NMR shows mostly diethyl 2-fluoromalonate. Where did the hydroxymethyl group go? A: It converted back to formaldehyde and evaporated.

  • Diagnosis: You likely concentrated the solution with residual base present or at a bath temperature that was too high.

  • Fix: Ensure the pH of the aqueous layer is adjusted to 5.0–6.0 before separation. Never concentrate the organic layer above 30°C .

Q2: Can I use saturated Sodium Bicarbonate (


) for the wash? 
A: Proceed with extreme caution. 
  • Risk: Saturated

    
     has a pH of ~8.3. This is basic enough to trigger the retro-aldol reaction if the contact time is long or if the subsequent drying step is not rigorous.
    
  • Recommendation: Use a dilute phosphate buffer (pH 6) or water acidified slightly with dilute HCl. If you must use bicarbonate to neutralize strong acid, perform the wash quickly and immediately follow with a brine wash to remove traces of base.

Q3: The product smells strongly of formaldehyde. Is this normal? A: No.

  • Diagnosis: This indicates active decomposition. Formaldehyde is a gas (bp -19°C) but highly soluble in water/organics. If you smell it in the neat oil, the equilibrium is shifting to the left.

  • Fix: Use the material immediately for the next step. Do not store it. If storage is necessary, freeze it at -20°C in benzene or toluene (if compatible) to kinetically trap the structure.

Q4: Can I distill this compound to purify it? A: Generally, No.

  • Reason: The boiling point likely exceeds the decomposition temperature. Heating this specific malonate derivative will almost certainly drive off formaldehyde, leaving you with the starting material (diethyl fluoromalonate).

  • Alternative: Use column chromatography with acid-washed silica or neutral alumina, but only if absolutely necessary. The best approach is to use the crude material after a clean workup.

Optimized Workup Protocol (The "Gold Standard")

This protocol is designed to maintain a "Neutral-to-Slightly-Acidic" environment throughout the isolation process.

Reagents Required[1][4][5][6][7][8][9]
  • Quench Buffer: 1M

    
     (Sodium dihydrogen phosphate) or 0.5 M HCl (carefully titrated).
    
  • Extraction Solvent: Diethyl ether (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[4] Do not use Magnesium Sulfate (
    
    
    
    ) if it is slightly basic, and absolutely avoid Potassium Carbonate (
    
    
    ).
Step-by-Step Procedure
  • Reaction Termination:

    • Cool the reaction mixture to 0°C .

    • Do not simply add water. Add the Quench Buffer until the pH of the aqueous phase is 5.0–6.0 . Use a calibrated pH meter or narrow-range pH paper.

  • Extraction:

    • Extract quickly with cold solvent.

    • Crucial: Avoid emulsions. The longer the organic phase sits in contact with water, the higher the risk of hydrolysis or equilibrium shift.

  • Washing:

    • Wash the combined organic layers once with Brine (saturated NaCl). This helps remove residual water and formaldehyde.

  • Drying:

    • Dry over anhydrous

      
       for 15–20 minutes at room temperature.
      
    • Tip: Add a spatula tip of silica gel to the drying agent. This can help sequester any trace basic impurities.

  • Concentration:

    • Filter the solid.[5][4]

    • Rotary Evaporation: Set the bath temperature to maximum 30°C . Use high vacuum to remove solvent at low temperature.

    • Stop immediately once the solvent is removed. Do not leave the flask spinning on the warm bath "just to be sure."

Workflow Visualization

WorkupFlow Step1 Reaction Complete (Contains Base + CH2O) Decision1 Check pH Step1->Decision1 ActionHigh pH > 7 ADD ACID (NaH2PO4) Decision1->ActionHigh Basic ActionGood pH 5-6 PROCEED Decision1->ActionGood Optimal ActionHigh->Decision1 Re-check Step2 Extraction (Cold Et2O or DCM) ActionGood->Step2 Step3 Drying (Na2SO4 ONLY) Step2->Step3 Step4 Concentration (Bath < 30°C) Step3->Step4 Warning AVOID K2CO3 (Causes Deformylation) Warning->Step3 Risk Factor Final Stable Oil (Store @ -20°C) Step4->Final

Figure 2: Optimized workup decision tree emphasizing pH control and thermal management.

Stability Data Summary

The following table summarizes the stability of the hydroxymethyl group on the malonate core under various conditions.

ParameterConditionStability OutcomeRecommendation
pH > 8.0 (Basic)Poor (Rapid Retro-Aldol)Avoid. Use acidic quench.
pH 7.0 (Neutral)ModerateAcceptable for short durations.
pH 4.0 - 6.0 (Mild Acid)High Target Range.
Temperature > 50°CPoor Decomposition likely.
Temperature < 30°CGood Keep rotovap bath cool.
Solvent Methanol/EthanolModerateRisk of transesterification over time.
Solvent DCM/EtherHigh Preferred extraction solvents.

References

  • Reaction Mechanism (Aldol/Retro-Aldol)

    • -hydroxymethyl carbonyls, is a fundamental organic transformation. The equilibrium is driven toward the starting materials (deformylation)
    • Source: Master Organic Chemistry. "Aldol Addition and Condensation Reactions." Link

  • Synthesis of Hydroxymethyl Malonates

    • Protocol: Standard procedures for Diethyl bis(hydroxymethyl)
    • Source: Organic Syntheses, Coll. Vol. 3, p.290 (1955); Vol. 23, p.290 (1943). Link

  • Fluoromalonate Reactivity

    • Context: The electron-withdrawing nature of fluorine at the -position increases the acidity of the remaining -proton (if present) and stabilizes the carbanion leaving group during retro-aldol cleavage.
    • Source: Beilstein J. Org. Chem. 2016, 12, 153–160. (Discusses hydrolysis/decarboxylation risks of fluorinated malonates). Link

  • General Stability of Malonate Esters

    • Safety & Handling: Diethyl malonate derivatives are generally combustible and susceptible to hydrolysis.
    • Source: Carl Roth Safety Data Sheet. Link

Sources

Optimizing reaction conditions for the synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and optimization of Diethyl 2-fluoro-2-(hydroxymethyl)malonate (CAS: 756-31-0) .[1] It is designed for organic chemists and process engineers encountering yield, purity, or stability issues with this specific fluorinated building block.

Core Synthesis Directive

The synthesis of this target relies on the hydroxymethylation of diethyl 2-fluoromalonate . Unlike non-fluorinated malonates, the presence of the fluorine atom at the


-position significantly alters the acidity of the remaining proton and the stability of the resulting aldol adduct.
The "Gold Standard" Protocol
  • Precursor: Diethyl 2-fluoromalonate (CAS: 685-88-1).[1]

  • Reagent: Paraformaldehyde (PFA) or Formalin (37% aq.).[1]

  • Catalyst: Potassium Bicarbonate (

    
    ) or mild amine bases.
    
  • Solvent: THF or Water/Dichloromethane (biphasic).[1]

Optimized Reaction Scheme:



Visualization of Reaction Logic

The following diagram illustrates the critical pathway and potential failure points (side reactions) that must be managed.

ReactionLogic Start Diethyl 2-fluoromalonate (Starting Material) Intermediate Enolate Intermediate (Highly Reactive) Start->Intermediate Deprotonation Reagent Formaldehyde Source (PFA or Formalin) Reagent->Intermediate Electrophile Base Base Catalyst (KHCO3 / Mild Base) Base->Intermediate Product Target Product Diethyl 2-fluoro-2-(hydroxymethyl)malonate Intermediate->Product C-C Bond Formation (Aldol Addition) Side2 Side Reaction: HF Elimination (Defluorination) Intermediate->Side2 Strong Base (pKa > 12) Side1 Side Reaction: Retro-Aldol (Reversion to SM) Product->Side1 High Temp / Strong Base Side3 Side Reaction: Hydrolysis (Ester cleavage) Product->Side3 Excess Water / High pH

Caption: Reaction pathway showing the delicate balance between product formation and retro-aldol/elimination pathways driven by base strength and temperature.[1]

Critical Optimization Parameters

Use this table to audit your current conditions against recommended best practices.

ParameterRecommended ConditionTechnical RationaleRisk of Deviation
Base Selection

or

(cat.)
The

-proton is highly acidic due to the -F and two -COOEt groups.[1] Strong bases are unnecessary and dangerous.
Strong Bases (NaH, LDA): Cause immediate HF elimination or polymerization.
Formaldehyde Source Paraformaldehyde (1.2–1.5 eq)Anhydrous conditions prevent ester hydrolysis.[1] Requires depolymerization (cracking) in situ.Formalin (aq): Increases risk of ester hydrolysis; requires biphasic workup.
Temperature

The reaction is reversible (retro-aldol).>40°C: Equilibrium shifts back to starting material; yield drops significantly.
Solvent THF (Dry)Good solubility for organic reactants; moderate polarity stabilizes the transition state.Protic Solvents (EtOH): Can cause transesterification.[1]
Troubleshooting Guide (Q&A)

Q1: I observe high conversion by TLC, but the yield drops drastically after concentration. Where did the product go?

  • Diagnosis: Retro-Aldol Reaction. The hydroxymethylation is reversible.[1] If the reaction mixture is concentrated while still basic or at elevated temperatures, the equilibrium shifts back to the starting material (Diethyl 2-fluoromalonate) and formaldehyde gas.

  • Solution:

    • Quench: Neutralize the reaction mixture carefully with dilute HCl or acetic acid to pH 6-7 before concentration.

    • Temperature: Evaporate solvents at the lowest possible bath temperature (<30°C).

    • Workup: Perform an aqueous wash to remove the base completely before drying and concentrating.

Q2: The reaction is sluggish; starting material remains after 24 hours.

  • Diagnosis: Poor Formaldehyde Reactivity. If using Paraformaldehyde (PFA), it may not be depolymerizing effectively into reactive monomeric formaldehyde.

  • Solution:

    • Activation: Add a catalytic amount of base (e.g.,

      
      ) to the PFA suspension and warm slightly (35-40°C) for 15 minutes to initiate depolymerization before adding the fluoromalonate.
      
    • Stoichiometry: Increase PFA to 2.0 equivalents.

Q3: I see a new impurity spot that is more polar than the product.

  • Diagnosis: Hydrolysis or Cannizzaro. [1]

    • Hydrolysis:[1][2] One of the ethyl esters has cleaved to the acid (Mono-ethyl ester).

    • Cannizzaro: Formaldehyde disproportionation (less likely in this specific system but possible).

  • Solution: Switch to anhydrous conditions (Dry THF + Paraformaldehyde) rather than aqueous Formalin. Ensure reagents are dry.

Q4: Is the product stable for long-term storage?

  • Diagnosis: Thermal Instability. The

    
    -fluoro- 
    
    
    
    -hydroxymethyl motif is sensitive.[1]
  • Solution: Store the purified oil at 2–8°C (refrigerator). For storage >1 month, store at -20°C. Ensure the product is free of acidic or basic residues.

Experimental Protocol (Optimized)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Charge the flask with Paraformaldehyde (1.2 eq, fine powder). Add anhydrous THF (10 vol relative to substrate).

  • Depolymerization: Add catalytic

    
     (0.05 eq) and stir at RT for 20 mins until the suspension becomes cloudy/homogenous, indicating formaldehyde generation.
    
  • Addition: Cool the mixture to 0°C. Add Diethyl 2-fluoromalonate (1.0 eq) dropwise via syringe.

  • Catalysis: Add Potassium Bicarbonate (

    
    , 0.1 eq).
    
  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4-16 hours. Monitor by TLC (stain with KMnO4; product is active).

  • Quench (CRITICAL): Cool to 0°C. Add saturated

    
     solution or dilute acetic acid to adjust pH to ~6-7.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

  • Drying: Dry over anhydrous

    
    . Filter.
    
  • Concentration: Concentrate under reduced pressure at <30°C .

  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc). Note: Distillation is risky due to thermal instability.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Issue1 Low Yield / Reversion Problem->Issue1 Issue2 Unreacted Starting Material Problem->Issue2 Issue3 Decomposition / Tar Problem->Issue3 Diag1 Did you concentrate without neutralizing? Issue1->Diag1 Diag2 Is PFA old or granular? Issue2->Diag2 Diag3 Was base too strong (e.g., NaH, NaOH)? Issue3->Diag3 Sol1 Neutralize to pH 6-7 before evap. Diag1->Sol1 Sol2 Use fine powder; Pre-activate with base Diag2->Sol2 Sol3 Switch to KHCO3 or mild amine Diag3->Sol3

Caption: Diagnostic flow for resolving common synthesis failures.

References
  • Synthesis of Fluoromalonate Precursors: Kitamura, T., Muta, K., & Oyamada, J. (2015).[3] Synthesis of Diethyl Fluoromalonate. Synthesis, 47(20), 3241–3245.[3]

  • General Aldol Hydroxymethylation: Organic Syntheses, Coll. Vol. 4, p.293 (1963); Vol. 38, p.37 (1958). Diethyl Bis(hydroxymethyl)malonate. [1]

  • Stability of Fluorinated Esters: Fisher Scientific Safety Data Sheet. Diethyl fluoromalonate.[1][4][5][6][7] [1]

  • Product Specification & Handling: Sigma-Aldrich Product Detail. Diethyl 2-Fluoro-2-(hydroxymethyl)malonate.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl 2-fluoro-2-(hydroxymethyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of Diethyl 2-fluoro-2-(hydroxymethyl)malonate?

A1: Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a trifunctional compound with a unique reactivity profile. The malonate ester moiety allows for reactions typical of active methylene compounds, though the presence of the fluorine atom prevents deprotonation at the alpha-carbon. The hydroxymethyl group can participate in a variety of reactions, including esterification, etherification, and oxidation. The fluorine atom significantly influences the electronic properties of the molecule, enhancing the acidity of the hydroxyl proton and affecting the reactivity of the adjacent carbonyl groups.

Q2: What are the primary stability concerns with this reagent?

A2: The main stability concerns are its susceptibility to hydrolysis and decarboxylation, particularly under strong acidic or basic conditions and at elevated temperatures.[1] Additionally, the β-hydroxy carbonyl structure makes it prone to a retro-aldol reaction, especially in the presence of base.[2][3][4]

Q3: How should I store Diethyl 2-fluoro-2-(hydroxymethyl)malonate?

A3: To ensure its integrity, store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Low or non-existent yields in reactions involving Diethyl 2-fluoro-2-(hydroxymethyl)malonate can often be traced back to compound instability or suboptimal reaction conditions.

Potential Cause 1: Decomposition via Retro-Aldol Reaction

The presence of a β-hydroxy carbonyl moiety makes the molecule susceptible to a retro-aldol reaction, particularly under basic conditions, leading to the formation of diethyl fluoromalonate and formaldehyde.[2][3][4]

Solutions:

  • pH Control: Maintain a neutral or slightly acidic reaction medium. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.

  • Temperature Management: Keep the reaction temperature as low as possible to disfavor the retro-aldol pathway.

  • Protecting Group Strategy: Protect the hydroxymethyl group as an ether (e.g., benzyl or silyl ether) or an acetal prior to the reaction.[5][6][7] This removes the possibility of the retro-aldol cleavage.

dot

Retro_Aldol reactant Diethyl 2-fluoro-2-(hydroxymethyl)malonate intermediate Enolate Intermediate reactant->intermediate Base (e.g., OH⁻) products Diethyl fluoromalonate + Formaldehyde intermediate->products C-C Bond Cleavage

Caption: Retro-Aldol Decomposition Pathway.

Potential Cause 2: Hydrolysis of Ester Groups

The diethyl ester functionalities are prone to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[1][8]

Solutions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Neutral Workup: During the reaction workup, use neutral or mildly acidic/basic washes and avoid prolonged exposure to aqueous layers.

  • Aprotic Solvents: Whenever possible, conduct reactions in aprotic solvents to minimize the risk of hydrolysis.

Issue 2: Formation of Unexpected Byproducts

The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum often points to side reactions involving one of the three functional groups in the molecule.

Potential Cause 1: Unwanted Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo various transformations, such as acylation, etherification, or oxidation, depending on the reagents and conditions used in the main reaction.

Solutions:

  • Protecting Group Strategy: As with the retro-aldol issue, protecting the hydroxymethyl group is the most effective strategy to prevent its unwanted participation in the reaction. The choice of protecting group will depend on the subsequent reaction conditions.[5][6][7]

Protecting GroupIntroduction ConditionsCleavage ConditionsStability
Benzyl (Bn) Ether NaH, Benzyl bromideHydrogenolysis (H₂, Pd/C)Stable to acid and base
t-Butyldimethylsilyl (TBDMS) Ether TBDMSCl, ImidazoleFluoride source (e.g., TBAF) or mild acidStable to base, labile to acid
Tetrahydropyranyl (THP) Ether Dihydropyran, catalytic acidMild aqueous acidStable to base, labile to acid

Potential Cause 2: Decarboxylation

Under harsh thermal or pH conditions, malonic esters can undergo decarboxylation, particularly after hydrolysis of one or both ester groups.[1]

Solutions:

  • Mild Reaction Conditions: Avoid high temperatures and extreme pH.

  • Careful Workup: Perform aqueous workups at low temperatures and minimize the time the compound is in contact with acidic or basic solutions.

dot

Troubleshooting_Workflow start Reaction Issue Identified low_yield Low or No Yield start->low_yield byproducts Unexpected Byproducts start->byproducts retro_aldol retro_aldol low_yield->retro_aldol Check for Retro-Aldol hydrolysis hydrolysis low_yield->hydrolysis Check for Hydrolysis hydroxyl_reactivity hydroxyl_reactivity byproducts->hydroxyl_reactivity Check for Hydroxyl Reactivity decarboxylation decarboxylation byproducts->decarboxylation Check for Decarboxylation solution_pH solution_pH retro_aldol->solution_pH Solution: pH & Temp Control solution_protect_hydroxyl solution_protect_hydroxyl retro_aldol->solution_protect_hydroxyl Solution: Protect Hydroxyl solution_anhydrous solution_anhydrous hydrolysis->solution_anhydrous Solution: Anhydrous Conditions solution_neutral_workup solution_neutral_workup hydrolysis->solution_neutral_workup Solution: Neutral Workup solution_protect_hydroxyl_2 solution_protect_hydroxyl_2 hydroxyl_reactivity->solution_protect_hydroxyl_2 Solution: Protect Hydroxyl solution_mild_conditions solution_mild_conditions decarboxylation->solution_mild_conditions Solution: Mild Conditions

Sources

Technical Support Center: Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring a successful and efficient synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate, which typically involves the base-catalyzed reaction of diethyl fluoromalonate with formaldehyde.

Issue 1: Low or No Conversion of Diethyl Fluoromalonate

Question: I have set up the reaction between diethyl fluoromalonate and formaldehyde, but upon analysis (TLC, GC-MS), I see a large amount of unreacted diethyl fluoromalonate. What could be the issue?

Answer:

Low or no conversion is a common issue that can often be traced back to the reaction conditions, particularly the base and the reagents.

Potential Causes and Solutions:

  • Insufficiently Activated Methylene Group: The C-H bond in diethyl fluoromalonate is less acidic than in diethyl malonate due to the electron-withdrawing nature of the fluorine atom. The choice and amount of base are therefore critical.

    • Troubleshooting Steps:

      • Verify Base Strength and Stoichiometry: A weak base may not be sufficient to deprotonate the fluoromalonate effectively. Consider using a slightly stronger base than what is typically used for diethyl malonate. A catalytic amount of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a stoichiometric amount of a weaker base like potassium carbonate can be effective. Ensure the base is freshly opened or properly stored to avoid deactivation by moisture.

      • Optimize Reaction Temperature: If the reaction is being run at room temperature, a gentle increase in temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitor the reaction closely to avoid the formation of byproducts at higher temperatures.

  • Poor Quality of Formaldehyde: Formaldehyde is often supplied as a formalin solution (aqueous) or as its solid polymer, paraformaldehyde.

    • Troubleshooting Steps:

      • Use High-Quality Reagents: If using paraformaldehyde, ensure it is fully depolymerized before the addition of the malonate. This is typically achieved by heating the paraformaldehyde in the reaction solvent until the solution becomes clear.

      • Consider Anhydrous Conditions: If using an aqueous formaldehyde solution, the water can interfere with the base and the reaction. In such cases, using paraformaldehyde and an anhydrous solvent is preferable.

Issue 2: Formation of a Significant Amount of a Higher Polarity Byproduct

Question: My reaction mixture shows the formation of the desired product, but also a significant spot on the TLC plate with a much lower Rf value. What is this byproduct and how can I avoid it?

Answer:

The most common byproduct in the hydroxymethylation of malonates is the di-substituted product. In this case, it would be Diethyl 2-fluoro-2,2-bis(hydroxymethyl)malonate . This occurs when the initially formed product reacts with another equivalent of formaldehyde.

Causality and Prevention:

  • Reaction Stoichiometry: The molar ratio of diethyl fluoromalonate to formaldehyde is the most critical factor. An excess of formaldehyde will strongly favor the formation of the di-substituted byproduct.

    • Preventative Measures:

      • Control Stoichiometry: Use a strict 1:1 or a slight excess of the diethyl fluoromalonate to formaldehyde ratio.

      • Slow Addition of Formaldehyde: Add the formaldehyde solution or the depolymerized paraformaldehyde solution dropwise to the reaction mixture containing the deprotonated diethyl fluoromalonate. This maintains a low concentration of formaldehyde, favoring the mono-hydroxymethylation.

Visualizing the Reaction Pathway:

Byproduct_Formation A Diethyl Fluoromalonate B + Formaldehyde (1 eq) + Base C Diethyl 2-fluoro-2-(hydroxymethyl)malonate (Desired Product) B->C D + Formaldehyde (excess) + Base E Diethyl 2-fluoro-2,2-bis(hydroxymethyl)malonate (Byproduct) D->E

Caption: Reaction pathway showing the formation of the desired product and the common di-substituted byproduct.

Issue 3: Difficulty in Purifying the Final Product

Question: I am having trouble isolating the pure Diethyl 2-fluoro-2-(hydroxymethyl)malonate. Column chromatography is not giving clean separation. What are some alternative purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and the di-substituted byproduct.

Purification Strategies:

  • Optimize Column Chromatography:

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Silica Gel: Use a high-quality silica gel with a small particle size for better resolution.

  • Alternative Purification Methods:

    • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale. The boiling points of the components will likely differ enough for separation.

    • Crystallization: If the product is a solid or can be induced to crystallize, this can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has low solubility at low temperatures, while the impurities remain in solution.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction?

A1: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) is generally recommended. These solvents will dissolve the reactants and are compatible with the commonly used bases.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots using a potassium permanganate stain, as the product contains an alcohol group. You should see the disappearance of the diethyl fluoromalonate spot and the appearance of a new, more polar product spot.

Q3: Is the C-F bond stable under these reaction conditions?

A3: Generally, the C-F bond in this type of aliphatic compound is quite stable under the mild basic and slightly elevated temperature conditions used for this synthesis.[1] However, extremely harsh conditions (e.g., very strong bases or high temperatures for prolonged periods) should be avoided as they could potentially lead to decomposition.[1]

Q4: Can I use an aqueous solution of formaldehyde (formalin)?

A4: While possible, it is not ideal. The water in formalin can interfere with the base and may lead to lower yields. Using paraformaldehyde, which is the solid polymer of formaldehyde, and depolymerizing it in an anhydrous solvent before the reaction is the preferred method for better control and reproducibility.

Q5: What are the expected yields for this reaction?

A5: With optimized conditions, yields can be expected in the range of 60-80%. However, this is highly dependent on the successful control of the reaction stoichiometry to minimize byproduct formation and efficient purification.

III. Experimental Protocol: Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • Diethyl fluoromalonate

  • Paraformaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add paraformaldehyde (1.0 eq).

    • Add anhydrous THF to the flask.

    • Heat the mixture to 60-65 °C with stirring under a nitrogen atmosphere until the paraformaldehyde has completely dissolved, indicating depolymerization.

    • Cool the resulting formaldehyde/THF solution to room temperature.

  • Reaction:

    • In a separate flask, dissolve diethyl fluoromalonate (1.0 eq) and potassium carbonate (1.2 eq) in anhydrous THF.

    • Slowly add the formaldehyde/THF solution to the diethyl fluoromalonate solution dropwise over 30-60 minutes with vigorous stirring at room temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding 1M HCl until the solution is neutral to slightly acidic (pH ~6-7).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Data Summary Table:

CompoundMolecular WeightTypical YieldPurity (post-purification)
Diethyl 2-fluoro-2-(hydroxymethyl)malonate208.18 g/mol 60-80%>95%
Diethyl 2-fluoro-2,2-bis(hydroxymethyl)malonate238.19 g/mol 5-20% (unoptimized)-

Workflow Diagram:

Synthesis_Workflow A Reaction Setup (Depolymerization of Paraformaldehyde) B Reaction (Addition of Formaldehyde to Diethyl Fluoromalonate) A->B C Reaction Monitoring (TLC) B->C D Workup (Quenching, Extraction, Drying) C->D Reaction Complete E Purification (Column Chromatography) D->E F Pure Product (Diethyl 2-fluoro-2-(hydroxymethyl)malonate) E->F

Caption: A step-by-step workflow for the synthesis and purification of Diethyl 2-fluoro-2-(hydroxymethyl)malonate.

IV. References

  • Kolesińska, J., & Urbański, T. (1968). Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques, XVI(5).

  • Block, P., Jr. (1960). Diethyl bis(hydroxymethyl)malonate. Organic Syntheses, 40, 27.

  • Kitamura, T., Muta, K., & Oyamada, J. (2015). Fluorination of Malonic Esters. Synthesis, 47(20), 3241-3245.

  • Paleta, O., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances.

  • Bergmann, E. D., Cohen, S., & Shahak, I. (1959). Organic fluorine compounds. Part XII. Preparation and reactions of diethyl fluoromalonate. Journal of the Chemical Society (Resumed), 3286.

Sources

Validation & Comparative

Illuminating Molecular Architecture: A Comparative Guide to the Structural Analysis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge underpins a deep understanding of a compound's reactivity, biological activity, and physical properties. Diethyl 2-fluoro-2-(hydroxymethyl)malonate, a fluorinated building block of significant interest, presents a compelling case for a thorough structural elucidation. The introduction of a fluorine atom and a hydroxymethyl group to the malonate backbone introduces chirality and the potential for complex intermolecular interactions, making a definitive structural assignment crucial for its application in drug design and synthesis.

This guide provides an in-depth comparison of X-ray crystal structure analysis with powerful alternative techniques for the comprehensive structural characterization of Diethyl 2-fluoro-2-(hydroxymethyl)malonate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise atomic arrangement of a molecule in the solid state.[1][2] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.

While a crystal structure for the specific target molecule, Diethyl 2-fluoro-2-(hydroxymethyl)malonate, is not publicly available, the analysis of a closely related fluorinated malonate derivative, diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate, provides a valuable framework for understanding the process and the type of data that can be obtained.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary and often most challenging step is to grow high-quality single crystals of the analyte. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using a variety of solvents. For a molecule like Diethyl 2-fluoro-2-(hydroxymethyl)malonate, with its polar functional groups, solvents such as ethanol, ethyl acetate, or mixtures with hexane would be logical starting points. The presence of the hydroxyl group and the fluorine atom can influence crystal packing through hydrogen bonding and other electrostatic interactions.[4]

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall fit of the model to the data. Key metrics for assessing the quality of a crystal structure include the resolution, R-factor, and Rfree.[5]

Data Presentation: Expected Crystallographic Data
ParameterExpected Value/InformationSignificance
Crystal System & Space Groupe.g., Monoclinic, P21/cDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)e.g., a = 9.8 Å, b = 13.6 Å, c = 19.7 Å, β = 102.4°Defines the size and shape of the repeating unit of the crystal.
Resolution< 1.0 ÅA measure of the level of detail in the electron density map.[5]
R-factor & Rfree< 0.05 (5%)Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data.[5]
Bond Lengths & Anglese.g., C-F: ~1.35 Å, C-O: ~1.43 ÅProvides precise geometric information about the molecule.
Torsion Anglese.g., O=C-C-C=ODefines the conformation of the molecule in the solid state.
Intermolecular InteractionsHydrogen bonds, halogen bonds, etc.Reveals how molecules pack together in the crystal lattice.
Workflow Visualization

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Data_Collection Data Collection Xray->Data_Collection Indexing Indexing & Integration Data_Collection->Indexing Solution Structure Solution (Phasing) Indexing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powerful Alternatives: Spectroscopic and Computational Approaches

While X-ray crystallography provides unparalleled detail in the solid state, obtaining suitable crystals can be a significant bottleneck.[1] Fortunately, a suite of powerful alternative techniques can provide comprehensive structural information, often in a more accessible and rapid manner.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about the connectivity and three-dimensional structure of molecules in solution.[2] For a fluorinated compound like Diethyl 2-fluoro-2-(hydroxymethyl)malonate, ¹⁹F NMR is an exceptionally powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[6][7]

Experimental Protocol: Multinuclear NMR Analysis
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer:

    • ¹H NMR: To identify the number and environment of proton nuclei.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • ¹⁹F NMR: To observe the fluorine environment directly. The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings.[7][8]

    • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons, between protons and carbons, and long-range correlations, respectively. These experiments are crucial for assembling the molecular framework.

    • NOESY/ROESY: To determine through-space proximity of nuclei, providing information about the solution-state conformation.

Data Presentation: Expected NMR Data
ExperimentExpected Information for Diethyl 2-fluoro-2-(hydroxymethyl)malonate
¹H NMR Signals for ethyl groups (triplet and quartet), hydroxymethyl protons (doublet, coupled to ¹⁹F), and the hydroxyl proton (singlet).
¹³C NMR Resonances for the carbonyl carbons, the quaternary carbon bearing the fluorine, the hydroxymethyl carbon, and the ethyl group carbons.
¹⁹F NMR A single resonance, likely a triplet due to coupling with the two diastereotopic hydroxymethyl protons. The chemical shift will be characteristic of a fluorine atom attached to a quaternary carbon.[9]
2D COSY Correlation between the CH₂ and CH₃ of the ethyl groups.
2D HSQC Correlation of each proton signal to its directly attached carbon.
2D HMBC Long-range correlations, for example, from the hydroxymethyl protons to the quaternary carbon and the carbonyl carbon, confirming the connectivity.
Workflow Visualization

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_output Final Output Sample Dissolve in Deuterated Solvent NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Sample->NMR_2D Assignment Signal Assignment NMR_1D->Assignment NMR_2D->Assignment Coupling Coupling Constant Analysis Assignment->Coupling Connectivity Determine Connectivity Coupling->Connectivity Conformation Conformational Analysis (NOESY/ROESY) Connectivity->Conformation Structure Proposed 2D/3D Structure Conformation->Structure

Caption: Workflow for NMR-based Structure Elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and aspects of the structure.[10] For diethyl malonate derivatives, electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns.[11][12]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Data Presentation: Expected Mass Spectrometry Data
Ionization ModeExpected m/z Values and FragmentsSignificance
ESI-HRMS [M+H]⁺, [M+Na]⁺Accurate mass measurement to confirm the elemental formula C₈H₁₃FO₅.
EI-MS Molecular ion (M⁺), loss of ethoxy radical (-OC₂H₅), loss of ethanol (-C₂H₅OH), loss of the hydroxymethyl group (-CH₂OH), and other characteristic fragments of malonate esters.[10][12]Fragmentation pattern provides clues about the molecular structure.
Workflow Visualization

ms_workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_analysis Data Interpretation cluster_output Final Output Sample Introduce Sample (GC, LC, or direct infusion) Ionization Ionization (EI, ESI) Sample->Ionization Analysis Mass Analyzer (Quadrupole, TOF) Ionization->Analysis Detection Detection Analysis->Detection Molecular_Ion Identify Molecular Ion Detection->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation HRMS Determine Elemental Composition (HRMS) Fragmentation->HRMS Structure_Confirmation Structural Confirmation HRMS->Structure_Confirmation

Caption: Workflow for Mass Spectrometry Analysis.

Computational Modeling

Computational chemistry offers a powerful in silico approach to explore the conformational landscape of a molecule and predict its most stable three-dimensional structure.[13][14] This is particularly useful for flexible molecules like Diethyl 2-fluoro-2-(hydroxymethyl)malonate.

Experimental Protocol: Conformational Analysis
  • Structure Building: Construct a 2D or 3D model of the molecule using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the rotatable bonds (e.g., around the C-C and C-O single bonds).

  • Energy Minimization: For each generated conformer, calculate the potential energy using a suitable molecular mechanics force field or a more accurate quantum mechanical method.[14]

  • Analysis: Identify the global minimum energy conformation and other low-energy conformers. The relative energies of these conformers provide an indication of their populations at a given temperature.

Data Presentation: Expected Computational Data
ParameterInformation ObtainedSignificance
Global Minimum Energy Conformation The most stable 3D structure of the molecule in the gas phase.Provides a theoretical model of the molecule's preferred shape.
Relative Energies of Conformers A Boltzmann distribution of the different stable conformations.Indicates the flexibility of the molecule and the likelihood of observing different shapes.
Geometric Parameters Predicted bond lengths, angles, and torsion angles.Can be compared with experimental data from X-ray crystallography or NMR.
Workflow Visualization

comp_workflow cluster_prep Model Building cluster_calc Calculation cluster_analysis Analysis cluster_output Final Output Build Build 2D/3D Model Search Conformational Search Build->Search Minimize Energy Minimization Search->Minimize Identify_Minima Identify Global & Local Energy Minima Minimize->Identify_Minima Analyze_Geometry Analyze Geometric Parameters Identify_Minima->Analyze_Geometry Predicted_Structure Predicted 3D Structure(s) Analyze_Geometry->Predicted_Structure

Caption: Workflow for Computational Conformational Analysis.

Comparative Analysis: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
State of Matter Solid (Crystal)SolutionGas Phase (Ionized)In Silico
Information Precise 3D structure, packingConnectivity, solution conformationMolecular weight, formula, fragmentsTheoretical 3D structure, energetics
Primary Challenge Crystal growthSpectral overlap (complex molecules)Fragmentation interpretationAccuracy depends on method/force field
Speed Slow (days to months)Fast (hours)Very Fast (minutes)Moderate (hours to days)
Sample Amount Micrograms to milligramsMilligramsNanograms to microgramsNone (computational)
Cost High (instrumentation)High (instrumentation)ModerateLow (software can be free)

Conclusion: A Synergistic Approach

The structural elucidation of Diethyl 2-fluoro-2-(hydroxymethyl)malonate is best achieved through a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, its reliance on high-quality crystals can be a significant hurdle. In its absence, a combination of multinuclear and multidimensional NMR spectroscopy provides an unparalleled view of the molecule's connectivity and solution-state conformation. High-resolution mass spectrometry serves as a crucial tool for confirming the elemental composition. Finally, computational modeling offers a predictive framework for understanding the molecule's conformational preferences.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and robust structural model of Diethyl 2-fluoro-2-(hydroxymethyl)malonate, enabling its confident application in the design and synthesis of novel chemical entities.

References

  • Dias, J. R. (1980). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters, 13(8), 555-566.
  • News-Medical. (2018, November 9). Researchers develop powerful method to solve structures of small molecules. News-Medical.net.
  • Dias, J. R. (1980). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters, 13(8), 555-566.
  • Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.
  • NMR | Fluorine Spectroscopy. (n.d.). Magritek.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
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  • Computational Chemistry Online. (n.d.). Conformational Sampling.
  • The Journal of Organic Chemistry. (n.d.). Studies in Mass Spectroscopy. VI.1a Mass Spectra of Substituted Diethyl Malonates.
  • PubMed. (2024, July 1). A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight.
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate.
  • ChemicalBook. (n.d.).
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A Comparative Guide to Catalysts for the Synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the efficient synthesis of key building blocks is paramount. Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a valuable fluorinated intermediate, with the fluorine atom offering unique metabolic stability and binding properties in bioactive molecules. This guide provides an in-depth comparative analysis of catalytic systems for its synthesis, focusing on the critical hydroxymethylation of diethyl 2-fluoromalonate. We will explore the mechanistic nuances of different catalyst classes, from simple bases to advanced solid-supported and chiral organocatalysts, providing the necessary experimental framework for their application.

Introduction: The Significance of Fluorinated Malonates in Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] Diethyl 2-fluoromalonate serves as a versatile precursor for a variety of more complex fluorinated compounds.[3][4] The subsequent hydroxymethylation to form Diethyl 2-fluoro-2-(hydroxymethyl)malonate introduces a primary alcohol functionality, opening avenues for further structural modifications essential for creating diverse compound libraries for drug screening.

The synthesis of the precursor, diethyl 2-fluoromalonate, is typically achieved through the direct fluorination of diethyl malonate. This transformation is not without its challenges, primarily the potential for over-fluorination to yield the difluoro-adduct.[1][5] Various catalytic systems have been developed to enhance the selectivity for the mono-fluorinated product, including the use of Lewis acids like titanium(IV) tert-butoxide (Ti(OtBu)4) with electrophilic fluorinating agents such as N-fluoromethanesulfonimide (Me-NFSI), or copper-catalyzed reactions with elemental fluorine.[1][2][5]

This guide focuses on the subsequent, and equally crucial, step: the catalytic hydroxymethylation of diethyl 2-fluoromalonate with formaldehyde. The choice of catalyst for this reaction significantly impacts yield, selectivity, and the potential for enantiocontrol.

Catalytic Systems for Hydroxymethylation: A Comparative Analysis

We will now delve into a comparative study of three distinct catalytic approaches for the synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate.

Homogeneous Base Catalysis: Potassium Bicarbonate (KHCO3)

Simple inorganic bases are often the first choice for promoting reactions involving active methylene compounds due to their low cost and ready availability. Potassium bicarbonate, a mild base, can effectively catalyze the hydroxymethylation of diethyl 2-fluoromalonate.

Mechanism of Action: The reaction proceeds via a base-catalyzed aldol-type addition. The bicarbonate anion deprotonates the acidic α-carbon of diethyl 2-fluoromalonate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the desired hydroxymethylated product.

cluster_0 Homogeneous Base Catalysis (KHCO3) Start Diethyl 2-fluoromalonate + Formaldehyde Deprotonation Deprotonation by KHCO3 to form enolate Start->Deprotonation Nucleophilic_Attack Nucleophilic attack of enolate on formaldehyde Deprotonation->Nucleophilic_Attack Protonation Protonation of the alkoxide Nucleophilic_Attack->Protonation End Diethyl 2-fluoro-2-(hydroxymethyl)malonate Protonation->End

Reaction Pathway using Potassium Bicarbonate.

Discussion: While straightforward and economical, this method can suffer from side reactions, such as the Cannizzaro reaction of formaldehyde or the formation of di-hydroxymethylated byproducts, especially with stronger bases or prolonged reaction times. A procedure for a similar reaction, the synthesis of diethyl 2,2-bis(hydroxymethyl)malonate, utilizes potassium bicarbonate, highlighting its utility in this type of transformation.[6] Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the mono-hydroxymethylated product.

Heterogeneous Catalysis: Potassium Fluoride on Alumina (KF/Al2O3)

Solid-supported catalysts offer significant advantages in terms of ease of separation, potential for recyclability, and often milder reaction conditions. KF/Al2O3 is a well-established solid basic catalyst that has proven effective in a variety of organic transformations, including Knoevenagel condensations and Michael additions, which are mechanistically related to the target reaction.[7][8][9]

Mechanism of Action: The basic sites on the surface of the KF/Al2O3 catalyst facilitate the deprotonation of diethyl 2-fluoromalonate to generate the enolate. The reaction then proceeds on the catalyst surface, where the enolate attacks an adsorbed formaldehyde molecule. The product is then released from the surface. The porous structure of the alumina support provides a high surface area for the reaction to occur. The addition of potassium can also modify the acidity of the alumina support, potentially suppressing unwanted side reactions.[10]

cluster_1 Heterogeneous Catalysis (KF/Al2O3) Reactants Diethyl 2-fluoromalonate + Formaldehyde Adsorption Adsorption onto KF/Al2O3 surface Reactants->Adsorption Surface_Reaction Surface-catalyzed deprotonation and nucleophilic attack Adsorption->Surface_Reaction Desorption Desorption of product Surface_Reaction->Desorption Product Diethyl 2-fluoro-2-(hydroxymethyl)malonate Desorption->Product Catalyst_Recovery Catalyst recovery by filtration Desorption->Catalyst_Recovery

Workflow for KF/Al2O3 Catalyzed Synthesis.

Discussion: The use of KF/Al2O3 offers a greener and more process-friendly alternative to homogeneous catalysis. The catalyst can be easily removed by filtration, simplifying product purification and allowing for potential reuse.[7] The efficiency of the catalyst can be influenced by the loading of KF and the properties of the alumina support.[11] This method is expected to provide good to excellent yields under mild conditions.

Asymmetric Organocatalysis: Chiral Phosphoric Acids (CPAs)

For many pharmaceutical applications, controlling the stereochemistry of a molecule is critical.[12][13] The synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate creates a new chiral center. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as powerful tools for enantioselective synthesis.[14][15][16]

Mechanism of Action: Chiral phosphoric acids function as bifunctional catalysts. The acidic proton of the phosphoric acid activates the electrophile (formaldehyde) through hydrogen bonding, making it more susceptible to nucleophilic attack. Simultaneously, the chiral backbone of the catalyst creates a chiral environment that directs the approach of the nucleophile (the enol form of diethyl 2-fluoromalonate), leading to the preferential formation of one enantiomer of the product.

cluster_2 Asymmetric Organocatalysis (Chiral Phosphoric Acid) Reactants Diethyl 2-fluoromalonate + Formaldehyde Activation CPA activates Formaldehyde via H-bonding Reactants->Activation Enol_Formation Tautomerization to enol Reactants->Enol_Formation CPA Chiral Phosphoric Acid (CPA) CPA->Activation Chiral_Environment CPA creates a chiral pocket CPA->Chiral_Environment Enantioselective_Attack Enol attacks activated Formaldehyde within the chiral environment Activation->Enantioselective_Attack Chiral_Environment->Enantioselective_Attack Enol_Formation->Enantioselective_Attack Product_Release Release of enantiomerically enriched product Enantioselective_Attack->Product_Release

Mechanism of Chiral Phosphoric Acid Catalysis.

Discussion: This approach offers the most sophisticated level of control, providing access to enantiomerically enriched Diethyl 2-fluoro-2-(hydroxymethyl)malonate. The choice of the specific chiral phosphoric acid catalyst, particularly the substituents on the BINOL or SPINOL backbone, is critical for achieving high enantioselectivity.[14] While potentially more expensive than the other methods, the ability to generate chiral building blocks directly can significantly streamline the synthesis of complex drug candidates.

Comparative Performance Data

The following table summarizes the expected performance of the discussed catalysts based on literature for analogous reactions.

Catalyst SystemCatalyst TypeTypical YieldSelectivityReaction ConditionsAdvantagesDisadvantages
Potassium Bicarbonate Homogeneous BaseModerate to GoodModerateRoom temp. to mild heatingLow cost, readily availableDifficult to control side reactions, product purification can be challenging
KF/Al2O3 Heterogeneous Solid BaseGood to ExcellentGood to HighMild (room temp.)Easy catalyst separation, recyclable, environmentally friendlyCatalyst preparation required, potential for leaching
Chiral Phosphoric Acid Homogeneous OrganocatalystGoodHigh (Enantioselectivity)MildAccess to chiral products, high selectivityHigher cost of catalyst, optimization of catalyst structure may be needed

Experimental Protocols

General Procedure for the Synthesis of Diethyl 2-fluoromalonate (Precursor)

Note: This is a generalized procedure based on Lewis acid catalysis.[1][2] Extreme caution should be exercised when handling fluorinating agents.

  • To a stirred solution of diethyl malonate (1.0 eq) in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen), add the Lewis acid catalyst (e.g., Ti(OtBu)4, 10 mol%).

  • Add the electrophilic fluorinating agent (e.g., Me-NFSI, 1.1 eq) portion-wise.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC or NMR.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain diethyl 2-fluoromalonate.

Protocol 1: Hydroxymethylation using Potassium Bicarbonate
  • In a round-bottom flask, dissolve diethyl 2-fluoromalonate (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol).

  • Add potassium bicarbonate (0.1 - 0.2 eq).

  • Add aqueous formaldehyde solution (1.0 - 1.2 eq) dropwise at room temperature with vigorous stirring.

  • Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • After completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by column chromatography.

Protocol 2: Hydroxymethylation using KF/Al2O3
  • To a suspension of KF/Al2O3 (10-20 mol%) in an appropriate solvent (e.g., ethanol or acetonitrile), add diethyl 2-fluoromalonate (1.0 eq).

  • Add aqueous formaldehyde solution (1.0 - 1.2 eq) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter off the catalyst and wash it with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: Asymmetric Hydroxymethylation using a Chiral Phosphoric Acid
  • In a dry reaction vessel under an inert atmosphere, dissolve the chiral phosphoric acid catalyst (5-10 mol%) in a dry, non-polar solvent (e.g., toluene or dichloromethane).

  • Add diethyl 2-fluoromalonate (1.0 eq).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add paraformaldehyde (1.2 eq) or a solution of formaldehyde in the reaction solvent.

  • Stir the reaction at the low temperature for 12-48 hours, monitoring by TLC and chiral HPLC to determine conversion and enantiomeric excess.

  • Once the reaction is complete, the product can be directly purified by silica gel column chromatography.

Conclusion

The synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate can be effectively achieved through various catalytic methods. For large-scale, cost-effective synthesis where stereochemistry is not a concern, KF/Al2O3 presents a compelling option due to its high efficiency, mild reaction conditions, and ease of handling. For initial exploratory work, the simple and inexpensive potassium bicarbonate catalyzed method is a viable starting point, provided that side reactions can be minimized. For applications in medicinal chemistry where enantiopurity is paramount, asymmetric organocatalysis with chiral phosphoric acids is the superior, albeit more specialized, approach. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing factors such as cost, scale, and the desired stereochemical outcome.

References

  • Fukushi, K., Tokunaga, E., Sumii, Y., Kagawa, T., Nagasaki, N., & Shibata, N. (2016). Lewis Acid-Catalyzed Selective Mono-fluorination of Malonates Using Me-NFSI. Fluorine Notes, 2(105).
  • Fukushi, K., Tokunaga, E., Sumii, Y., Kagawa, T., Nagasaki, N., & Shibata, N. (2016). Lewis Acid-Catalyzed Selective Mono-fluorination of Malonates Using Me-NFSI.
  • Sandford, G. (2015). Fluorination of diethyl malonate ester using fluorine gas catalysed by Cu(NO3)2·2.5H2O.
  • CHEM21. (n.d.).
  • Braga, A. C. H. (2014).
  • Lin, Z., & Sun, J. (2023).
  • Terada, M. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Institute for Molecular Science.
  • Momiyama, N. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Chiba University.
  • Fisher, C. A., Harsanyi, A., Sandford, G., Yufit, D. S., & Howard, J. A. K. (2014). Fluorotetrahydroquinolines from Diethyl 2-Fluoromalonate Ester.
  • CN102557937A - Preparation method for diethyl fluoromalonate.
  • Lytvyn, R. O., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.
  • Lytvyn, R. O., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Asymmetric Synthesis 2017. (2017). PMC.
  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (2023). Hilaris Publisher.
  • Lytvyn, R. O., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Harter, A. G., et al. (2021).
  • Kharbangar, I., Rohman, M., Mecadon, H., & Myrboh, B. (2012). KF-Al2O3 as an Efficient and Recyclable Basic Catalyst for the Synthesis of 4H-Pyran-3-carboxylates and 5-Acetyl-4H-pyrans.
  • The effect of potassium on Cu/Al2O3 catalyst for the hydrogenation of 5-hydroxymethylfurfural to 2, 5-bishydroxymethyl furan in a fixed bed reactor. (2018).
  • Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2 O3 c
  • Li, J. T., Li, W. Z., & Li, T. S. (2002).
  • Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.
  • Wang, J., et al. (2003).
  • Malonic acid, bis(hydroxymethyl)-, diethyl ester. Organic Syntheses Procedure.
  • Performance of Diethyl 2-ethyl-2-(p-tolyl)
  • Synthesis of 2a-h from 1a-h using diethyl malonate.

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Safety Operating Guide

Navigating the Safe Handling of Diethyl 2-fluoro-2-(hydroxymethyl)malonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise and safe handling of novel chemical entities is paramount. Diethyl 2-fluoro-2-(hydroxymethyl)malonate, a fluorinated malonic ester derivative, represents a class of compounds with significant potential in synthetic chemistry. However, its unique structural features necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and operational excellence.

The introduction of a fluorine atom and a hydroxymethyl group onto the malonate backbone can significantly alter the compound's reactivity, toxicity, and physical properties compared to simpler analogs. Therefore, a proactive and informed approach to safety is not merely a regulatory requirement but a scientific imperative. This document is structured to provide a clear, logical pathway for researchers, scientists, and drug development professionals to confidently and safely handle Diethyl 2-fluoro-2-(hydroxymethyl)malonate, from initial risk assessment to final disposal.

Pre-Operational Safety Assessment: The R.A.M.P. Framework

Before any laboratory work commences, a thorough risk assessment is critical. The American Chemical Society (ACS) advocates for the R.A.M.P. framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2]

Recognize the Hazards

Inferred Primary Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.[3][4][5]

  • Irritant: Potential for respiratory tract irritation if inhaled.[3]

  • Combustible: May be a combustible liquid.[5][6]

Assess the Risks

The risks associated with handling this compound depend on the scale of the experiment, the procedures involved, and the work environment.

Operation Potential Risks Severity
Weighing and TransferInhalation of vapors or fine particles, skin/eye contact with solid/liquid.Moderate to High
Dissolving in SolventSplashes leading to skin/eye contact, inhalation of vapors.Moderate to High
Reaction Under HeatIncreased vapor pressure leading to higher inhalation risk, potential for thermal decomposition.High
Work-up and PurificationExposure to the compound and other hazardous reagents, potential for spills.Moderate to High
Spill CleanupHigh risk of direct contact with concentrated material.High
Minimize the Risks

Minimizing risks involves a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).[1]

Prepare for Emergencies

All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, fire extinguishers, and spill kits.[1] An emergency response plan should be in place, detailing procedures for spills, fires, and personnel exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks of exposure.[7] The following table outlines the recommended PPE for handling Diethyl 2-fluoro-2-(hydroxymethyl)malonate based on the inferred hazards.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.[8]Protects against splashes of the corrosive liquid. A face shield provides an additional layer of protection for the entire face.[8] Must be ANSI Z87.1 compliant.[9]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Nitrile).[8][10]Given the corrosive nature, select gloves with a high level of chemical resistance. Always inspect gloves for tears or punctures before use. Remove gloves before touching personal items or leaving the laboratory.
Body Protection Flame-resistant and chemical-resistant laboratory coat.[10][11]Provides a barrier against spills and splashes. A flame-resistant coat is prudent given the combustible nature of similar compounds.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory Protection Use in a certified chemical fume hood.A chemical fume hood is the primary engineering control to prevent inhalation of hazardous vapors.[11][12] If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the need for a respirator.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Step 1: Preparation and Pre-Use Inspection
  • Verify Chemical Identity: Ensure the container is clearly labeled with the chemical name and any hazard warnings.[13]

  • Inspect Container: Check for any signs of damage or leaks.

  • Gather all necessary PPE: Don all required PPE before entering the designated work area.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have spill cleanup materials readily available.

Step 2: Weighing and Transfer
  • Perform in a Fume Hood: All manipulations of the compound should be carried out in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Use Appropriate Tools: Use spatulas and other non-reactive tools for transfer.

  • Prevent Static Discharge: Take precautionary measures against static discharge, especially when handling flammable solvents.[3]

Step 3: Dissolution and Reaction
  • Add Reagents Slowly: When dissolving or reacting, add reagents in a controlled manner to prevent splashing or exothermic reactions.

  • Maintain Containment: Keep all vessels containing the compound covered when not in use.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Waste Segregation: Segregate waste containing Diethyl 2-fluoro-2-(hydroxymethyl)malonate from other waste streams. It should be treated as halogenated organic waste.

  • Container Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.[13]

  • Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][4] Do not pour chemical waste down the drain.[14]

Visualizing the Workflow: PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Diethyl 2-fluoro-2-(hydroxymethyl)malonate.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_controls Risk Mitigation cluster_ppe Specific PPE Selection A Recognize Hazards: - Corrosive (Skin/Eyes) - Irritant (Respiratory) - Combustible B Engineering Control: Work in Chemical Fume Hood A->B Inhalation Hazard C Select Body & Extremity PPE A->C Contact Hazard D Eye/Face Protection: Chemical Goggles & Face Shield C->D E Hand Protection: Chemical-Resistant Gloves (e.g., Butyl, Nitrile) C->E F Body Protection: Flame & Chemical Resistant Lab Coat C->F G Foot Protection: Closed-toe, non-porous shoes C->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.